Beclamide
Description
This compound (N-benzyl-B-chloropropionamide) is a no longer used drug that possesses anticonvulsant and sedative activity. It was studied in the 1950s for generalised tonic-clonic seizures but was not effective for absence seizures.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for epilepsy.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYQFYIEOUVJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057755 | |
| Record name | Beclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-68-8 | |
| Record name | Beclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclamide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beclamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beclamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Beclamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Beclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beclamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5N0ALI65V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beclamide's Enigmatic Journey in the CNS: A Technical Review of a Forgotten Anticonvulsant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclamide (N-benzyl-β-chloropropionamide) is a historical anticonvulsant and sedative agent that has largely fallen out of clinical use.[1][2] Despite its documented efficacy in generalized tonic-clonic seizures, a comprehensive understanding of its precise mechanism of action within the central nervous system (CNS) remains elusive.[1][3] This technical guide synthesizes the available, albeit limited, scientific literature to provide an in-depth overview of this compound's known pharmacological effects. The primary focus of existing research points towards a significant influence on monoamine neurotransmitter systems, particularly dopamine and serotonin, rather than direct interaction with common anticonvulsant targets such as voltage-gated ion channels or GABA receptors. This document aims to consolidate the current knowledge, present the key experimental findings in a structured format, and highlight the gaps in our understanding of this early antiepileptic drug.
Introduction
First explored for its anticonvulsant properties in the 1950s, this compound was utilized for the management of generalized tonic-clonic seizures, though it proved ineffective for absence seizures.[1] Its clinical application later extended to behavioral disorders, where it demonstrated mood-stabilizing effects and a reduction in anxiety and impulsive behaviors in certain patient populations. Despite its historical use, this compound is no longer a mainstream therapeutic agent, and detailed mechanistic studies are sparse. This guide will delve into the core findings related to its CNS mechanism of action, with a particular focus on its impact on neurochemistry.
Core Mechanism of Action: Modulation of Monoamine Neurotransmitters
The most substantive evidence regarding this compound's CNS activity comes from a study investigating its acute effects on regional brain monoamine concentrations in rats. This research indicates that this compound does not operate through direct binding to several major neurotransmitter receptors but rather by altering the turnover of key monoamines.
Effects on Dopaminergic Systems
In a key study, oral administration of this compound to rats resulted in a significant alteration of dopamine metabolism in the striatum. The drug was observed to decrease the concentration of striatal dopamine while simultaneously causing a threefold increase in the levels of its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). This suggests that this compound enhances dopamine turnover. A similar, though less pronounced, depletion of dopamine was also noted in the frontal cortex.
Effects on Serotonergic Systems
The same pivotal study demonstrated a profound impact of this compound on the serotonin (5-hydroxytryptamine, 5-HT) system. In both the striatum and the frontal cortex, this compound treatment reduced the levels of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), to below the detectable limits of the assay used. This finding points to a significant, though not fully characterized, interaction with serotonergic pathways.
Lack of Affinity for Key Receptors
Importantly, radioligand binding studies conducted as part of this research revealed that this compound lacks affinity for several key CNS receptors. It failed to displace radioligands from alpha-2 and beta-adrenergic receptors, 5-HT1 and 5-HT2 receptors, and dopamine D2 receptors in specific brain regions. This lack of direct receptor interaction suggests an indirect mechanism for its modulation of monoamine levels.
Quantitative Data Summary
The available quantitative data from the primary study on this compound's neurochemical effects are summarized below. It is important to note the limitations of this data, which is derived from a single preclinical study.
| Brain Region | Neurotransmitter/Metabolite | Effect of this compound (400 mg/kg, oral) | Fold Change (approx.) |
| Striatum | Dopamine | Decreased | ~3-fold decrease |
| DOPAC | Increased | ~3-fold increase | |
| HVA | Increased | ~3-fold increase | |
| 5-HT | Reduced below detection limit | - | |
| 5-HIAA | Reduced below detection limit | - | |
| 3-Methoxytyramine | Reduced below detection limit | - | |
| Frontal Cortex | Dopamine | Decreased | Not quantified |
| 5-HT | Decreased | Not quantified | |
| 5-HIAA | Decreased | Not quantified | |
| Noradrenaline | No significant effect | - | |
| Hypothalamus | Bioamines and metabolites | No effect | - |
Experimental Protocols
The methodologies for the key experiments that form the basis of our current understanding of this compound's mechanism of action are detailed below.
Animal Model and Drug Administration
-
Species: Rat
-
Drug: this compound
-
Dose: 400 mg/kg
-
Route of Administration: Oral
-
Time Point: 1 hour post-treatment
Measurement of Brain Monoamines and Metabolites
While the specific assay details are not exhaustively described in the available literature, the methodology would have likely involved the following steps:
-
Tissue Preparation: Following the designated treatment period, animals are euthanized, and specific brain regions (striatum, frontal cortex, hypothalamus) are rapidly dissected and frozen.
-
Homogenization: Brain tissue is homogenized in a suitable buffer to release the neurochemicals.
-
Extraction and Analysis: Monoamines and their metabolites are extracted and quantified, likely using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, a standard method for such analyses.
Radioligand Binding Assays
The study investigating receptor affinity would have followed a protocol similar to this:
-
Membrane Preparation: Brain tissue from relevant regions is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.
-
Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) in the presence and absence of this compound at various concentrations.
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radioligand from the receptor is calculated to determine its binding affinity. The finding that this compound failed to displace the tested radioligands indicates a lack of direct binding to those specific receptors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed, albeit speculative, signaling pathway influenced by this compound and the general workflow of the key experiments.
Caption: Proposed mechanism of this compound action.
Caption: Key experimental workflow for this compound.
Discussion and Future Directions
The existing body of research strongly suggests that this compound's anticonvulsant and behavioral effects are mediated through a significant, yet indirect, modulation of dopaminergic and serotonergic systems in the brain. The profound increase in dopamine turnover and the depletion of serotonin and its metabolite, without direct action on several key postsynaptic receptors, point to a novel mechanism of action that was not fully elucidated during its time of use.
The precise molecular target or targets of this compound remain unknown. Future research to fully characterize its mechanism of action would require:
-
Unbiased Target Identification: Modern techniques such as affinity chromatography coupled with mass spectrometry or chemoproteomics could be employed to identify the primary binding protein(s) of this compound.
-
Electrophysiological Studies: Patch-clamp analysis on various neuronal populations could determine if this compound has any direct effects on voltage-gated or ligand-gated ion channels that were not assessed in the original studies.
-
Enzymatic Assays: Given the effects on neurotransmitter metabolism, studies on key enzymes involved in the synthesis and degradation of dopamine and serotonin, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), would be warranted.
Conclusion
This compound represents a fascinating case in the history of pharmacology—a drug with clear clinical effects but a poorly understood mechanism of action. The available evidence strongly implicates the modulation of dopamine and serotonin turnover as its primary mode of action in the CNS. While it is no longer in clinical use, a deeper understanding of its unique neurochemical profile could potentially offer insights into novel therapeutic strategies for epilepsy and behavioral disorders. This guide provides a comprehensive summary of what is currently known, with the hope of informing future research endeavors in neuropharmacology.
References
The Pharmacological and Toxicological Profile of Beclamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclamide (N-benzyl-β-chloropropionamide) is a historical anticonvulsant and sedative agent first investigated in the 1950s for the management of generalized tonic-clonic seizures.[1][2] Despite its period of clinical use, this compound is no longer a mainstream therapeutic, largely due to the advent of newer antiepileptic drugs with more favorable safety and efficacy profiles. However, a comprehensive understanding of its pharmacological and toxicological properties remains of interest for researchers in neuropharmacology and drug development. This technical guide provides an in-depth review of the available scientific literature on this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. Quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed to provide a thorough resource for the scientific community.
Pharmacological Profile
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but it is understood to modulate central nervous system activity through its influence on monoamine neurotransmitter systems.[1][3] Unlike many other anticonvulsants, this compound does not appear to exert its effects through direct interaction with common neurotransmitter receptors.[2]
One key study in rats demonstrated that this compound administration leads to a reduction in striatal dopamine and serotonin levels. Concurrently, it increases the levels of dopamine's primary metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), suggesting an enhanced dopamine turnover. In contrast, the levels of serotonin's major metabolite were reduced below detectable limits. These effects on dopamine and serotonin systems are believed to contribute to its anticonvulsant and behavioral effects.
Radioligand binding studies have shown that this compound lacks affinity for α2, β-adrenergic, 5-HT1, 5-HT2, and dopamine D2 receptors, indicating that its mechanism is distinct from direct receptor agonism or antagonism at these sites.
Pharmacodynamics
This compound exhibits anticonvulsant and sedative properties. It was historically used for the treatment of generalized tonic-clonic seizures, though it was found to be ineffective for absence seizures. More recent interest has focused on its potential utility in managing behavioral disorders, particularly in patients with epilepsy, where it has been observed to decrease anxiety, antisocial behaviors, and impulsivity.
Pharmacokinetics
This compound is rapidly and completely absorbed following oral administration. It undergoes extensive metabolism, primarily through oxidation of the benzene ring to form 3-hydroxyphenyl and 4-hydroxyphenyl metabolites, which are then conjugated with glucuronic acid and sulfate for excretion. Another metabolic pathway involves the oxidation of the benzyl methylene group to yield benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine.
| Parameter | Value | Reference(s) |
| Oral Absorption | 100% | |
| Volume of Distribution | 55 L | |
| Plasma Protein Binding | 45-50% | |
| Metabolism | 99% | |
| Primary Metabolites | 3- and 4-hydroxyphenyl this compound, Benzoic acid | |
| Route of Elimination | Renal (95%) | |
| Plasma Half-life | 2.5-3 hours |
Table 1: Pharmacokinetic Parameters of this compound
Toxicological Profile
This compound is considered moderately toxic by ingestion, intraperitoneal, and intravenous routes.
Acute Toxicity
The available acute toxicity data for this compound are summarized in the table below.
| Species | Route of Administration | LD50 | Reference(s) |
| Rat | Oral | 3200 mg/kg | |
| Rat | Intraperitoneal | 770 mg/kg | |
| Rat | Intravenous | 770 mg/kg | |
| Mouse | Oral | 1000 mg/kg | |
| Mouse | Intraperitoneal | 650 mg/kg |
Table 2: Acute Toxicity of this compound (LD50 Values)
Sub-chronic and Chronic Toxicity
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity data for this compound have not been identified in the reviewed literature. Generally, such studies in animal models (e.g., rats and rabbits) are conducted to assess the potential effects of a substance on fertility, embryonic and fetal development, and pre- and postnatal development.
Genotoxicity
There is a lack of publicly available data on the genotoxicity of this compound. A standard battery of genotoxicity tests would include an assessment of gene mutations in bacteria (e.g., Ames test), an in vitro test for chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus test).
Adverse Effects in Humans
The most commonly reported side effects associated with this compound use in humans include dizziness, skin rashes, nervousness, weight loss, and gastrointestinal upset. A potentially life-threatening adverse effect is thrombocytopenia. This compound is contraindicated in individuals with uncompensated liver failure.
Experimental Protocols
Anticonvulsant Activity Screening
A common experimental workflow to assess the anticonvulsant activity of a compound like this compound involves using rodent models of induced seizures.
-
Maximal Electroshock (MES) Test: This model is used to induce generalized tonic-clonic seizures. Animals are administered an electrical stimulus through corneal or ear-clip electrodes. The ability of this compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy.
-
Pentylenetetrazol (PTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. The ability of this compound to increase the latency to or prevent the onset of seizures is assessed.
Pharmacokinetic Analysis
The following outlines a general workflow for determining the pharmacokinetic profile of this compound in a rat model.
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation are typically used to facilitate serial blood sampling.
-
Drug Administration: this compound can be administered orally via gavage or intravenously through the cannula.
-
Blood Collection: Blood samples are collected at predetermined time points post-dosing.
-
Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated using a solvent like acetonitrile, and the supernatant containing this compound and its metabolites is extracted.
-
Analytical Method: The concentrations of this compound and its metabolites in the plasma extracts are determined using a validated high-performance liquid chromatography (HPLC) or gas chromatography (GC) method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine key parameters such as half-life, volume of distribution, and clearance.
Conclusion
This compound is an early anticonvulsant with a unique, albeit not fully characterized, mechanism of action centered on the modulation of dopamine and serotonin turnover. While its clinical use has been superseded by newer agents, its study provides valuable insights into the complex neurochemical basis of epilepsy and the historical development of antiepileptic therapies. This technical guide consolidates the available pharmacological and toxicological data on this compound, highlighting the need for further research to fully elucidate its molecular targets and to comprehensively assess its long-term safety profile according to modern standards. The provided experimental frameworks can serve as a basis for future investigations into this compound and other novel neuroactive compounds.
References
- 1. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]
- 2. Acute effects of this compound on brain regional monoamine concentrations, their metabolites and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Physical Properties of Beclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclamide, also known by trade names such as Chloracon, Hibicon, and Nydrane, is an anticonvulsant drug that was first studied in the 1950s for the treatment of generalized tonic-clonic seizures.[1] While its use has largely been discontinued, there has been renewed interest in its psychiatric properties, particularly as an adjunct in the treatment of schizophrenia.[1] This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, intended to support further research and development efforts.
Chemical Structure
This compound is chemically known as N-Benzyl-3-chloropropanamide.[1][2] Its structure consists of a benzyl group attached to the nitrogen of a 3-chloropropanamide moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | N-benzyl-3-chloropropanamide | [2] |
| CAS Number | 501-68-8 | |
| Molecular Formula | C₁₀H₁₂ClNO | |
| Molecular Weight | 197.66 g/mol | |
| SMILES | C1=CC=C(C=C1)CNC(=O)CCCl | |
| InChI | InChI=1S/C10H12ClNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| InChIKey | JPYQFYIEOUVJDU-UHFFFAOYSA-N |
Physical Properties
The physical properties of a drug substance are critical for its formulation and delivery. The following table summarizes the key physical properties of this compound.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 94 °C (201 °F) | |
| Boiling Point | Not available | |
| Solubility | Water: < 0.1 mg/mL (insoluble) DMSO: ≥ 100 mg/mL (505.92 mM) Ethanol: 40.0 mg/mL (202.37 mM) | |
| pKa (strongest acidic) | 15.03 (Predicted) | |
| pKa (strongest basic) | -2.2 (Predicted) | |
| LogP | 1.7 | |
| Appearance | White to off-white solid |
Experimental Protocols
Detailed experimental protocols for the determination of this compound's specific physical properties were not available in the reviewed literature. However, standardized methods are routinely employed for these measurements.
Determination of Melting Point (General Protocol)
The melting point of a solid is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. A common method is the capillary melting point technique.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heating block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.
Determination of Aqueous Solubility (Shake-Flask Method - General Protocol)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of purified water (or a relevant buffer solution).
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Metabolism and Mechanism of Action
The precise mechanism of action of this compound is not fully understood. However, studies have shown that it can affect the levels of key neurotransmitters in the brain.
Metabolism
This compound is rapidly metabolized in the body. The major metabolic pathway involves the oxidation of the benzene ring to form 3-hydroxyphenyl and 4-hydroxyphenyl metabolites. These metabolites are then extensively conjugated with glucuronic acid and sulfate before being excreted in the urine. Another metabolic route is the oxidation of the benzyl methylene group, leading to the formation of benzoic acid, which is then excreted as its glycine conjugate, hippuric acid.
References
Early Preclinical and In-Vitro Studies of Beclamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclamide, also known as N-benzyl-β-chloropropionamide, is an anticonvulsant drug that was first studied in the 1950s.[1][2] While it showed some efficacy in treating generalized tonic-clonic seizures, it was found to be ineffective for absence seizures and is no longer in clinical use.[1] The precise mechanism of action of this compound remains largely unknown, and the publicly available literature on its early preclinical and in-vitro studies is limited, particularly concerning quantitative data and detailed experimental protocols. This technical guide synthesizes the available information on the early preclinical pharmacology of this compound, highlighting its known metabolic pathways and effects on neurotransmitter systems.
In-Vitro Studies
Detailed in-vitro studies on this compound, such as radioligand binding assays, ion channel electrophysiology, and enzyme inhibition assays, are not extensively reported in modern publicly accessible databases. This scarcity of data is likely due to the era in which the drug was developed. However, some information regarding its metabolic fate has been elucidated.
Metabolism
In-vitro studies using human liver preparations would have been instrumental in identifying the metabolic pathways of this compound. Human studies have confirmed that this compound is rapidly metabolized.[3] The primary metabolic pathways involve oxidation of the benzene ring to form 3-hydroxy and 4-hydroxy metabolites, which are then extensively conjugated with glucuronic acid and sulfate.[3] Another significant metabolic route is the oxidation of the benzyl methylene group, leading to the formation of benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine. Less than 0.4% of the administered dose is excreted as the unchanged drug.
Caption: Metabolic pathway of this compound.
Preclinical In-Vivo Studies
Effects on Central Nervous System Neurotransmitters
Studies in rats have provided some insight into the neurochemical effects of this compound. Oral administration of this compound was shown to impact monoamine neurotransmitter levels in the brain. Specifically, it was observed to decrease the levels of dopamine and serotonin in the striatum and frontal cortex. In the striatum, this compound increased the turnover of dopamine, as evidenced by elevated levels of its metabolites, DOPAC and HVA. Conversely, the major metabolite of serotonin was reduced to undetectable levels. These findings suggest that this compound may exert its effects, at least in part, through the modulation of dopaminergic and serotonergic pathways.
Caption: Effects of this compound on neurotransmitter levels in the rat brain.
Summary of Quantitative Data
Due to the historical nature of this compound's development, a comprehensive collection of quantitative data from early preclinical and in-vitro studies is not available in modern, readily accessible scientific literature. To construct a detailed quantitative summary, including tables of IC50, EC50, and ED50 values, access to the full text of original research articles from the 1950s, such as the work by Harned et al. in the Journal of Pharmacology and Experimental Therapeutics (1953), would be necessary.
Experimental Protocols
Similarly, detailed experimental protocols for the key in-vitro and in-vivo experiments are not fully described in the available abstracts and summaries. The following provides a general overview of the likely methodologies based on standard practices of the time.
General Methodology for In-Vivo Anticonvulsant Screening (Likely but not confirmed for this compound):
-
Maximal Electroshock (MES) Test: This model is used to screen for drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Typically mice or rats.
-
Procedure: A supramaximal electrical stimulus is delivered via corneal or auricular electrodes, inducing a tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data: The effective dose for 50% of the animals (ED50) would be determined.
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify drugs that protect against clonic seizures, often indicative of efficacy against absence seizures.
-
Animal Model: Typically mice or rats.
-
Procedure: A subcutaneous injection of pentylenetetrazol is administered, which induces clonic seizures. The endpoint is the absence of a defined period of clonic spasms.
-
Data: The ED50 would be calculated.
-
General Methodology for Neurotransmitter Level Analysis (As described in studies on this compound):
-
Animal Model: Rats.
-
Procedure: Following oral administration of this compound, animals would be euthanized, and specific brain regions (e.g., striatum, frontal cortex) dissected.
-
Analysis: High-performance liquid chromatography (HPLC) with electrochemical detection would likely be used to quantify the levels of monoamines (dopamine, serotonin) and their metabolites (DOPAC, HVA).
Conclusion
This compound is an anticonvulsant from a bygone era of drug discovery. While it demonstrated clinical activity, its development was not accompanied by the extensive preclinical and in-vitro characterization that is standard today. The available literature points to a mechanism that may involve the modulation of dopamine and serotonin systems, and its metabolic fate has been reasonably well-defined. However, a significant gap exists in the public domain regarding detailed quantitative data and specific experimental protocols from its early evaluation. For a more in-depth understanding, a thorough review of the original, historical scientific publications is required.
References
The Effect of Beclamide on Striatal Dopamine and Serotonin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclamide, a compound historically used as an anticonvulsant, has demonstrated significant effects on central monoaminergic systems. This technical guide provides an in-depth analysis of the existing research on this compound's impact on striatal dopamine and serotonin levels. It consolidates quantitative data, details experimental methodologies, and explores potential signaling pathways to offer a comprehensive resource for researchers and drug development professionals. While the precise mechanism of action remains to be fully elucidated, this guide synthesizes the available evidence to facilitate further investigation into the neurochemical profile of this compound.
Introduction
The striatum, a key component of the basal ganglia, plays a crucial role in motor control, reward, and motivation. Its function is heavily modulated by the neurotransmitters dopamine and serotonin. Alterations in the striatal levels of these monoamines are implicated in a range of neurological and psychiatric disorders. This compound (N-benzyl-β-chloropropionamide) is a central nervous system active compound with a known, albeit not fully understood, influence on these neurotransmitter systems. This document aims to provide a detailed overview of the reported effects of beclam-ide on striatal dopamine and serotonin, drawing from preclinical studies.
Quantitative Effects of this compound on Striatal Monoamines
A pivotal study by Reynolds (1984) provides the most direct quantitative data on the acute effects of this compound on striatal dopamine and serotonin in a rat model. The findings from this study are summarized in the tables below.
Table 1: Effect of Acute this compound Administration on Striatal Dopamine and its Metabolites [1]
| Analyte | Treatment Group | Concentration (ng/g tissue) | % Change from Control |
| Dopamine (DA) | Control | 10,200 ± 800 | - |
| This compound (400 mg/kg) | 3,400 ± 500 | ↓ 66.7% | |
| DOPAC | Control | 580 ± 60 | - |
| This compound (400 mg/kg) | 1,740 ± 210 | ↑ 200% | |
| HVA | Control | 450 ± 50 | - |
| This compound (400 mg/kg) | 1,350 ± 150 | ↑ 200% |
Data are presented as mean ± S.E.M. DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid.
Table 2: Effect of Acute this compound Administration on Striatal Serotonin and its Metabolite [1]
| Analyte | Treatment Group | Concentration (ng/g tissue) | % Change from Control |
| Serotonin (5-HT) | Control | 480 ± 50 | - |
| This compound (400 mg/kg) | Below detection limit | ↓ >90% | |
| 5-HIAA | Control | 320 ± 40 | - |
| This compound (400 mg/kg) | Below detection limit | ↓ >90% |
5-HIAA: 5-hydroxyindoleacetic acid.
The data clearly indicate that a single oral dose of this compound leads to a substantial decrease in striatal dopamine and serotonin concentrations, accompanied by a marked increase in the levels of dopamine metabolites. This suggests an enhanced turnover of dopamine. The reduction of serotonin and its primary metabolite to levels below the detection limit signifies a profound effect on the serotonergic system.
Experimental Protocols
The following methodology is based on the key study investigating this compound's effects on striatal monoamines[1].
Animal Model
-
Species: Male Wistar rats
-
Weight: 180-220 g
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
Drug Administration
-
Drug: this compound
-
Vehicle: Suspended in a 1% aqueous solution of methylcellulose.
-
Dose: 400 mg/kg
-
Route of Administration: Oral gavage
-
Control Group: Received the vehicle alone.
-
Time Course: Animals were sacrificed 1 hour after drug administration.
Tissue Preparation and Neurochemical Analysis
-
Dissection: The striatum was rapidly dissected on a cold plate.
-
Homogenization: Tissues were homogenized in 0.1 M perchloric acid containing an internal standard.
-
Analysis: Monoamines and their metabolites were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Potential Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound exerts its effects on striatal dopamine and serotonin has not been definitively established. The primary study noted that this compound lacks affinity for α2, β, 5-HT1, 5-HT2, and dopamine D2 receptors, suggesting its action is not mediated by direct receptor antagonism[1]. Based on the observed neurochemical changes—decreased parent monoamine levels and increased dopamine metabolites—several hypotheses regarding the signaling pathways can be proposed.
Hypothesis 1: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent release. Inhibition of VMAT2 would lead to an accumulation of dopamine and serotonin in the cytoplasm, where they would be susceptible to metabolism by monoamine oxidase (MAO). This would result in decreased vesicular stores (and consequently, reduced overall tissue levels of the neurotransmitters) and an increase in their metabolites, which aligns with the observed effects on dopamine.
Hypothesis 2: Modulation of Monoamine Oxidase (MAO) Activity
While a direct, potent inhibition of MAO by this compound seems unlikely given the increase in dopamine metabolites, a more complex interaction cannot be ruled out. It is conceivable that this compound could indirectly modulate MAO activity or have differential effects on MAO-A and MAO-B isoforms, leading to the observed neurochemical profile. However, the profound depletion of serotonin suggests a mechanism beyond simple MAO inhibition.
Hypothesis 3: Interaction with Monoamine Transporters (DAT and SERT)
This compound could potentially interact with the dopamine transporter (DAT) and the serotonin transporter (SERT) in a non-traditional manner, such as inducing transporter-mediated efflux or altering their trafficking, leading to a net decrease in intracellular monoamine concentrations. However, this would not readily explain the dramatic increase in dopamine metabolites.
Discussion and Future Directions
The available evidence strongly indicates that this compound significantly alters striatal dopamine and serotonin homeostasis. The marked decrease in the parent amines coupled with a surge in dopamine metabolites points towards a mechanism that enhances monoamine turnover. The VMAT2 inhibition hypothesis currently provides the most parsimonious explanation for the observed data.
For drug development professionals, the potent effects of this compound on monoaminergic systems suggest that its derivatives could be explored for conditions characterized by dysregulated dopamine and serotonin signaling. However, the profound and non-selective depletion of these neurotransmitters raises potential safety concerns that would need to be addressed.
Future research should focus on:
-
Directly assessing the interaction of this compound with VMAT2.
-
Investigating the effects of this compound on MAO-A and MAO-B activity in vitro and in vivo.
-
Elucidating the impact of this compound on the trafficking and function of DAT and SERT.
-
Conducting dose-response and time-course studies to better characterize the neurochemical effects of this compound.
Conclusion
This compound induces a significant and rapid alteration in striatal dopamine and serotonin levels, characterized by a decrease in the parent neurotransmitters and a substantial increase in dopamine metabolites. While the precise mechanism remains to be fully elucidated, the existing data suggest a potent effect on monoamine turnover, with VMAT2 inhibition being a plausible underlying cause. This technical guide provides a foundation for further research into the neuropharmacological properties of this compound and its potential as a lead compound for the development of novel therapeutics targeting monoaminergic systems.
References
Beclamide for Epilepsy: A Comprehensive Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclamide, also known as N-benzyl-β-chloropropionamide, is an anticonvulsant and sedative drug that was studied and used in the mid-20th century for the treatment of epilepsy.[1][2] While it is no longer in common clinical use, a review of its known pharmacological properties and historical clinical data can provide valuable insights for the development of new antiepileptic drugs. This document provides an in-depth technical review of the literature on this compound, focusing on its mechanism of action, clinical efficacy, pharmacokinetics, and the experimental protocols used to evaluate its activity.
Mechanism of Action
The precise mechanism of action of this compound is not fully understood, a fact noted even after decades of its use.[1][2] However, available research points towards a modulatory role on neurotransmitter systems rather than a direct action on ion channels or receptors.
Effects on Monoamine Neurotransmitters
A key study in rats demonstrated that this compound significantly alters the levels of monoamine neurotransmitters in the brain.[3] An oral pre-treatment with this compound (400 mg/kg) led to a threefold increase in the striatal levels of dopamine metabolites (DOPAC and HVA), indicating an increase in dopamine turnover. Concurrently, striatal dopamine levels were reduced. The drug also depleted dopamine, serotonin (5-HT), and its metabolite 5-HIAA in the frontal cortex. Interestingly, radioligand binding studies showed that this compound has no affinity for alpha 2, beta, 5-HT, 5-HT2, and dopamine D2 receptors, suggesting an indirect mechanism of action on these neurotransmitter systems.
Effects on Excitatory Amino Acids
An in-vitro study on rat cerebral cortex minislices provides another important clue to this compound's mechanism. This research showed that this compound, at a concentration of 100 μmol/l, selectively inhibited the potassium-stimulated release of the excitatory amino acid D-aspartate. This finding is consistent with an anticonvulsant action, as a reduction in excitatory neurotransmission would lead to decreased neuronal hyperexcitability.
Based on these findings, a hypothetical signaling pathway for this compound's action can be proposed. This compound may indirectly modulate presynaptic terminals to decrease the release of excitatory neurotransmitters like glutamate (for which D-aspartate is a marker) and alter the turnover of monoamines like dopamine and serotonin. This dual effect could contribute to its anticonvulsant and behavioral effects.
Clinical Efficacy
This compound was primarily used for the management of generalized tonic-clonic seizures. It was found to be ineffective for absence seizures. A notable controlled clinical trial conducted by Wilson, Walton, and Newell in 1959 provides the most detailed quantitative data on its efficacy in patients with intractable epilepsy.
| Clinical Trial (Wilson, Walton, and Newell, 1959) | Patient Population | Dosage | Key Findings |
| Study Design | Double-blind, placebo-controlled crossover trial | Adults: 3 g daily in divided doses; Children: 1.5 g daily in divided doses | - 22 patients with intractable epilepsy (grand mal, psychomotor, or mixed seizures) |
| Results | - | - | - A statistically significant reduction in major seizures was observed with this compound compared to placebo. |
| - 10 out of 22 patients showed a greater than 25% reduction in seizure frequency. | |||
| - 5 patients became seizure-free during the this compound treatment period. | |||
| - Some patients reported a beneficial effect on behavior, with a reduction in irritability and aggression. |
Pharmacokinetics and Metabolism
This compound is rapidly metabolized in the body. A study in healthy human volunteers who received a single 1 g oral dose of this compound provides quantitative data on its excretion and metabolism.
| Pharmacokinetic Parameter | Value |
| Unchanged Drug in Urine (24h) | < 0.4% of the dose |
| Metabolites | - 3-hydroxyphenyl this compound |
| - 4-hydroxyphenyl this compound | |
| - Hippuric acid | |
| Excretion of Conjugated Metabolites (24h) | - 3-hydroxy metabolite: 7% of the dose (as glucuronide and sulphate conjugates) |
| - 4-hydroxy metabolite: 24% of the dose (as glucuronide and sulphate conjugates) | |
| Excretion as Hippuric Acid (24h) | ~22% of the dose |
The major metabolic pathway involves oxidation of the benzene ring to form 3- and 4-hydroxyphenyl metabolites, which are then extensively conjugated with glucuronic acid and sulfate. Another significant pathway is the oxidation of the benzyl methylene group to yield benzoic acid, which is then conjugated with glycine to form hippuric acid.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively reported in modern literature. However, based on the standards of the time, its anticonvulsant activity would have been assessed using models such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests.
Maximal Electroshock (MES) Test (General Protocol)
The MES test is a model for generalized tonic-clonic seizures.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
The test compound (this compound) or vehicle is administered to the animals, usually intraperitoneally or orally.
-
At the time of predicted peak effect, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
The presence or absence of a tonic hindlimb extension is recorded as the endpoint.
-
The ED50 (the dose that protects 50% of animals from the tonic hindlimb extension) is calculated.
-
-
Expected Outcome for this compound: Given its clinical efficacy against tonic-clonic seizures, this compound would be expected to be active in the MES test.
Pentylenetetrazol (PTZ) Seizure Test (General Protocol)
The PTZ test is a model for clonic and absence-like seizures.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
The test compound (this compound) or vehicle is administered.
-
A convulsant dose of pentylenetetrazol is administered subcutaneously or intraperitoneally.
-
Animals are observed for a set period for the occurrence of clonic seizures (jerking of the limbs and body) and tonic seizures.
-
The latency to the first seizure and the protection from seizures are recorded.
-
-
Expected Outcome for this compound: As this compound was reported to be ineffective against absence seizures, it would be expected to show weak or no activity in the PTZ test.
Conclusion
This compound is a historical anticonvulsant with a unique, albeit not fully elucidated, mechanism of action that appears to involve the modulation of monoamine and excitatory amino acid neurotransmission. Clinical data from its time of use suggest efficacy against generalized tonic-clonic seizures. While it has been superseded by newer antiepileptic drugs with better-defined mechanisms and safety profiles, the study of this compound's effects on neurotransmitter release could still offer valuable lessons for the development of novel therapeutic strategies for epilepsy. Further research to identify the specific molecular targets of this compound could potentially uncover new avenues for anticonvulsant drug design.
References
Beclamide's Modulation of Biogenic Monoamines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclamide (N-benzyl-β-chloropropionamide), a historical anticonvulsant and sedative agent, has demonstrated significant effects on the central nervous system's biogenic monoamine levels. This technical guide synthesizes the available preclinical evidence on this compound's role in modulating dopamine, serotonin, and norepinephrine. While the complete mechanistic picture remains to be fully elucidated, existing data points towards a complex interaction with monoamine synthesis, turnover, and release. This document presents the current understanding of this compound's neurochemical profile, including quantitative data from key studies, detailed experimental protocols, and visual representations of the proposed signaling pathways and experimental workflows.
Introduction
Initially developed in the 1950s for the treatment of generalized tonic-clonic seizures, this compound's clinical use has since been discontinued.[1] However, renewed interest in its psychiatric applications, particularly as an adjunct in schizophrenia treatment and for managing behavioral disorders, has brought its neuropharmacological properties back into focus.[2][3] A key aspect of its central nervous system activity appears to be the modulation of biogenic monoamines, neurotransmitters crucial for regulating mood, cognition, and behavior. This guide provides an in-depth examination of the scientific literature pertaining to this compound's effects on dopamine, serotonin, and norepinephrine systems.
Effects on Dopaminergic Systems
Preclinical studies in rodent models have consistently shown that this compound significantly alters dopamine dynamics, particularly in the striatum and frontal cortex.
Quantitative Data on Dopamine and Metabolites
A pivotal study by Darmani and colleagues (1991) provides the most detailed account of this compound's impact on dopamine levels. The following table summarizes their findings in rats following a single oral dose of this compound (400 mg/kg).[4]
| Brain Region | Analyte | Effect | Fold Change |
| Striatum | Dopamine (DA) | Decrease | ~3 |
| Striatum | DOPAC (3,4-Dihydroxyphenylacetic acid) | Increase | ~3 |
| Striatum | HVA (Homovanillic acid) | Increase | ~3 |
| Striatum | 3-Methoxytyramine | Reduced below detection limits | - |
| Frontal Cortex | Dopamine (DA) | Depletion | Not specified |
Data extracted from the abstract of Darmani et al., 1991. The term "three-fold" is used as a semi-quantitative descriptor from the source.
Proposed Mechanism of Action
The observed decrease in striatal dopamine, coupled with a significant increase in its primary metabolites, DOPAC and HVA, strongly suggests that this compound enhances dopamine turnover.[4] This could be attributed to several potential mechanisms, including increased dopamine release followed by metabolic degradation, or a direct or indirect effect on the enzymes responsible for dopamine catabolism.
The following diagram illustrates the potential points of intervention for this compound within the dopaminergic synapse based on the available data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H12ClNO | CID 10391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19 Publications | 99 Citations | Top Authors | Related Topics [scispace.com]
- 4. Acute effects of this compound on brain regional monoamine concentrations, their metabolites and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Beclamide: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Beclamide (N-benzyl-3-chloropropanamide), an anticonvulsant and sedative agent. The protocol details a robust and scalable laboratory procedure for the acylation of benzylamine with 3-chloropropionyl chloride. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the synthesis workflow, intended to facilitate the efficient and safe production of this compound in a research setting.
Introduction
This compound, also known as N-benzyl-3-chloropropionamide, is a pharmaceutical compound that has been utilized for its anticonvulsant and sedative properties.[1] The synthesis of this compound is a straightforward example of amide bond formation, a fundamental transformation in organic chemistry. The primary route involves the reaction of a primary amine, benzylamine, with an acyl chloride, 3-chloropropionyl chloride. This reaction, a type of Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.[2][] This document outlines a detailed protocol for this synthesis, suitable for implementation in a research laboratory.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound based on established procedures.[1]
| Parameter | Value |
| Reactants | |
| Benzylamine | 1.0 equivalent |
| 3-Chloropropionyl Chloride | 1.1 equivalents |
| Sodium Hydroxide | 1.1 equivalents |
| Reaction Conditions | |
| Solvent | Water, Methanol (for recrystallization) |
| Temperature | 5-10 °C (reaction), Reflux (recrystallization) |
| Reaction Time | Stirred overnight |
| Product Characteristics | |
| Yield | Approximately 85-90% |
| Melting Point | 92-93 °C |
| Appearance | White crystalline solid |
Experimental Protocol
Materials and Reagents:
-
Benzylamine
-
3-Chloropropionyl Chloride (β-chloropropionyl chloride)
-
Sodium Hydroxide (pellets)
-
Methanol
-
Activated Carbon (e.g., Norite)
-
Deionized Water
-
Ice
Equipment:
-
Jacketed reaction kettle or a round-bottom flask equipped with an overhead stirrer
-
Dropping funnels (2)
-
Thermometer
-
pH meter or pH indicator strips
-
Büchner funnel and flask
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
1. Reaction Setup: a. In a jacketed reaction vessel, prepare a solution of benzylamine (100 parts by weight) in water (150 parts by volume). b. Begin stirring the solution and cool the mixture to 5 °C using a cooling bath (e.g., ice-water bath).
2. Acylation Reaction: a. Prepare a solution of sodium hydroxide (45 parts by weight) in water (40 parts by volume). b. In separate dropping funnels, place 3-chloropropionyl chloride (119 parts by weight) and the prepared sodium hydroxide solution. c. Add the 3-chloropropionyl chloride and the sodium hydroxide solution simultaneously to the stirred benzylamine solution. d. Carefully control the addition rate to maintain the reaction temperature between 5 °C and 10 °C. e. Throughout the addition, monitor the pH of the reaction mixture, ensuring it remains on the alkaline side, but below pH 9.5. f. Once the addition is complete, the final pH of the mixture should be approximately 8. g. Continue stirring the mixture overnight in the cold (approximately 5 °C).
3. Work-up and Isolation: a. After overnight stirring, a solid product will have precipitated. Isolate the solid by vacuum filtration using a Büchner funnel. b. Resuspend the filter cake in a sufficient volume of water (approximately 80 gallons for a 100 lb scale reaction, or a proportional amount for a laboratory scale) to wash away any remaining salts. c. Filter the solid product again and allow it to air-dry.
4. Purification by Recrystallization: a. Transfer the crude, air-dried this compound to a flask suitable for recrystallization. b. Add the minimal amount of hot methanol required to fully dissolve the solid. c. Add a small amount of activated carbon to the hot solution to decolorize it. d. Heat the solution to reflux for a short period. e. Filter the hot solution to remove the activated carbon. f. Allow the filtrate to cool slowly to room temperature, and then further cool to approximately 5 °C in a refrigerator or ice bath to induce crystallization. g. Collect the large crystals of pure this compound by vacuum filtration. h. Air-dry the purified crystals. The expected melting point of the final product is 92-93 °C.[1]
This compound Synthesis Workflow
Caption: Workflow for the laboratory synthesis of this compound.
References
Application Notes and Protocols for Dissolving Beclamide for In-Vitro Cell Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of beclamide (N-Benzyl-3-chloropropionamide), an anticonvulsant drug, for use in a variety of in-vitro cell-based assays. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.
Introduction
This compound is a weakly water-soluble compound, necessitating the use of organic solvents or co-solvent systems for the preparation of stock solutions suitable for in-vitro studies.[1][2] The choice of solvent and the final concentration in the cell culture medium are critical considerations to minimize solvent-induced cytotoxicity and artifacts.[3] These notes provide protocols for preparing this compound solutions and guidance on their application in cell-based assays.
This compound Solubility Data
The solubility of this compound in various solvents is summarized in the table below. It is crucial to use high-purity, anhydrous solvents, as the presence of water can significantly impact the solubility of this compound, particularly in hygroscopic solvents like DMSO.[1][4]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 505.92 mM | Use newly opened, anhydrous DMSO. |
| Ethanol | 40 mg/mL | 202.36 mM | --- |
| Water | < 0.1 mg/mL | Insoluble | --- |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 12.65 mM | A complex co-solvent system. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 12.65 mM | --- |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 12.65 mM | Primarily for in-vivo applications. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for most in-vitro applications where the final DMSO concentration in the cell culture medium can be kept low (typically ≤ 0.1% v/v) to avoid solvent toxicity.
Materials:
-
This compound powder (CAS No. 501-68-8)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 197.66 µL of DMSO per 19.77 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes. Gentle heating (e.g., 37°C) can also be applied.
-
Once fully dissolved, the stock solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into the cell culture medium for treating cells.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is critical to add the this compound stock solution to the medium and mix immediately to prevent precipitation.
-
For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control. The recommended final DMSO concentration is typically below 0.1%.
-
Use the freshly prepared working solutions immediately for your cell-based assays.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in-vitro cell assays.
Caption: Workflow for this compound Solution Preparation.
Signaling Pathway Considerations
While the primary use of this compound has been as an anticonvulsant, research suggests it may be metabolized to 3-chloropropanoic acid, which can interact with the GHB receptor. When designing experiments, consider potential off-target effects and signaling pathways that may be influenced.
The following is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for this compound for research consideration.
Caption: Putative this compound Signaling Pathway.
References
Application Notes and Protocols for Beclamide Administration in Rodent Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclamide (N-benzyl-β-chloropropionamide), historically marketed as Hibicon, is a compound recognized for its anticonvulsant and sedative properties.[1] Though its use in clinical practice has declined, its unique neuropharmacological profile continues to be of interest for research into the mechanisms of epilepsy and the development of novel antiepileptic drugs (AEDs). This compound was primarily used for the management of generalized tonic-clonic seizures.[1] This document provides detailed application notes and standardized protocols for the administration of this compound in common rodent models of epilepsy, namely the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models.
Proposed Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated, but it is known to influence central nervous system activity. Studies in rats have shown that this compound can affect neurotransmitter systems, specifically by reducing striatal dopamine and serotonin levels while increasing dopamine turnover.[1] It is theorized that its anticonvulsant effects may be mediated through the modulation of these monoamine neurotransmitters.
Caption: Proposed signaling pathway of this compound's anticonvulsant action.
Data Presentation
The following tables are templates for summarizing quantitative data from studies investigating the anticonvulsant activity of this compound.
Table 1: Anticonvulsant Activity of this compound in the Maximal Electroshock (MES) Test
| Animal Model | Strain | Administration Route | Time of Peak Effect (TPE) | ED50 (mg/kg) | 95% Confidence Interval |
| Mouse | CF-1 | Oral | User Defined | User Defined | User Defined |
| Rat | Sprague-Dawley | Intraperitoneal | User Defined | User Defined | User Defined |
ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the MES-induced seizure.
Table 2: Anticonvulsant Activity of this compound in the Pentylenetetrazol (PTZ) Seizure Test
| Animal Model | Strain | Administration Route | Time of Peak Effect (TPE) | ED50 (mg/kg) | 95% Confidence Interval |
| Mouse | Swiss Albino | Oral | User Defined | User Defined | User Defined |
| Rat | Wistar | Intraperitoneal | User Defined | User Defined | User Defined |
ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from clonic seizures induced by PTZ.
Table 3: Neurotoxicity of this compound in Rodents
| Animal Model | Strain | Administration Route | Neurotoxicity Test | TD50 (mg/kg) | 95% Confidence Interval |
| Mouse | CF-1 | Oral | Rotorod Test | User Defined | User Defined |
| Rat | Sprague-Dawley | Intraperitoneal | Minimal Motor Impairment | User Defined | User Defined |
TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment.
Experimental Protocols
The following are detailed protocols for two common rodent models of epilepsy. These can be adapted for the evaluation of this compound.
Maximal Electroshock (MES) Seizure Model
This model is highly predictive of anticonvulsant efficacy against generalized tonic-clonic seizures.
Objective: To determine the ability of this compound to prevent the spread of seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
-
Electroconvulsiometer with corneal or ear clip electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week prior to the experiment in a controlled environment.
-
Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound or vehicle to different groups of animals via the desired route (oral or intraperitoneal).
-
Time of Peak Effect (TPE): If the TPE of this compound is unknown, it should be determined in a preliminary study by testing at various time points after administration (e.g., 30, 60, 120, and 240 minutes).
-
Seizure Induction: At the TPE, apply a topical anesthetic to the eyes of the animal. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA, 60 Hz for 0.2 seconds for rats) via corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 value and its 95% confidence interval using probit analysis.
Pentylenetetrazol (PTZ) Seizure Model
This model is used to identify compounds that can protect against generalized myoclonic and absence seizures.
Objective: To assess the efficacy of this compound in a chemoconvulsant-induced seizure model.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Male Swiss Albino mice (18-25 g) or male Wistar rats (100-150 g)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimation: As described in the MES protocol.
-
Drug Preparation and Administration: Administer this compound or vehicle to different groups of animals.
-
Time of Peak Effect (TPE): Conduct the test at the predetermined TPE of this compound.
-
PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous for mice) to induce seizures.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 with its 95% confidence interval.
Caption: General experimental workflow for anticonvulsant screening.
References
Application Notes and Protocols for Assessing the Anticonvulsant Efficacy of Beclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclamide (N-benzyl-β-chloropropionamide) is a compound historically used for its anticonvulsant and sedative properties, primarily in the management of generalized tonic-clonic and partial seizures.[1][2] Despite its clinical use, its precise mechanism of action is not fully elucidated, although studies have suggested it may influence striatal dopamine and serotonin levels.[3] These application notes provide a detailed experimental framework for a comprehensive preclinical assessment of this compound's anticonvulsant efficacy, potential neurotoxicity, and to explore its underlying mechanisms of action. The protocols are designed to be robust and reproducible, providing clear guidance for researchers in the field of epilepsy drug discovery.
I. In Vivo Efficacy and Neurotoxicity Assessment
The primary in vivo assessment of this compound will be conducted using two well-established rodent models of seizure: the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, a model for absence and myoclonic seizures.[4][5] A neurotoxicity assessment using the rotarod test will be performed in parallel to determine the therapeutic index.
Experimental Animals
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation, with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation and Administration
This compound's solubility should be determined to prepare a suitable vehicle for administration. Based on common practices for poorly soluble compounds, a suspension in 0.5% methylcellulose or a solution using a co-solvent system (e.g., DMSO and saline) can be considered.
-
Vehicle: To be determined based on solubility tests. A common starting point is 0.5% methylcellulose in sterile saline.
-
Route of Administration: Oral (p.o.) gavage is preferred to reflect clinical use. Intraperitoneal (i.p.) injection can also be used for initial screening.
-
Dose Selection: Based on available literature, a dose range of 50-250 mg/kg can be explored for initial efficacy studies, as a 250 mg/kg oral dose in mice did not significantly affect locomotor activity. A higher dose of 400 mg/kg has been used in rats to study neurochemical effects. A dose-response curve should be generated to determine the median effective dose (ED50).
-
Positive Controls:
-
MES Test: Phenytoin (e.g., 10-30 mg/kg, i.p.)
-
PTZ Test: Ethosuximide (e.g., 100-150 mg/kg, i.p.) or Diazepam (e.g., 1-5 mg/kg, i.p.)
-
-
Time of Peak Effect (TPE): A preliminary study should be conducted to determine the TPE of this compound by testing its anticonvulsant activity at various time points (e.g., 30, 60, 120, and 240 minutes) after administration. Subsequent experiments should be performed at the determined TPE.
Maximal Electroshock (MES) Seizure Protocol
This test evaluates a drug's ability to prevent the spread of seizures.
-
Apparatus: An electroconvulsive device with corneal electrodes.
-
Procedure:
-
Administer this compound, vehicle, or positive control at the appropriate doses and pre-treatment time (TPE).
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the eyes of each mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension (THLE) phase of the seizure.
-
-
Endpoint: Protection is defined as the absence of THLE.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Protocol
This test identifies compounds that can raise the seizure threshold.
-
Convulsant Agent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.
-
Procedure:
-
Administer this compound, vehicle, or positive control at the appropriate doses and pre-treatment time (TPE).
-
Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a pre-determined convulsive dose (e.g., 85 mg/kg, s.c., a dose that induces clonic seizures in >95% of vehicle-treated animals).
-
Immediately place the animal in an individual observation cage.
-
Observe for 30 minutes for the onset and severity of seizures, typically clonic convulsions lasting for at least 5 seconds.
-
-
Endpoint: Protection is defined as the absence of clonic seizures. The latency to the first seizure can also be recorded.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 using probit analysis.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and potential sedative or ataxic effects of the drug.
-
Apparatus: An accelerating rotarod for mice.
-
Procedure:
-
Train the mice on the rotarod for a set duration (e.g., 1-2 minutes) at a constant speed for 2-3 days prior to the experiment.
-
On the test day, administer this compound, vehicle, or a positive control known to cause motor impairment (e.g., diazepam) at various doses.
-
At the TPE, place each mouse on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically used.
-
-
Endpoint: The time the animal remains on the rod. A significant decrease in latency compared to the vehicle group indicates neurotoxicity.
-
Data Analysis: Calculate the median toxic dose (TD50) using probit analysis.
Data Presentation: In Vivo Studies
Summarize all quantitative data in clearly structured tables.
Table 1: Anticonvulsant Efficacy and Neurotoxicity of this compound in Mice
| Treatment Group | Dose (mg/kg) | Route | N | MES (% Protection) | PTZ (% Protection) | Rotarod (Mean Latency to Fall ± SEM, s) |
| Vehicle | - | p.o. | 10 | 0 | 0 | 285 ± 10 |
| This compound | 50 | p.o. | 10 | TBD | TBD | TBD |
| This compound | 100 | p.o. | 10 | TBD | TBD | TBD |
| This compound | 250 | p.o. | 10 | TBD | TBD | TBD |
| Phenytoin | 20 | i.p. | 10 | >80 | N/A | TBD |
| Ethosuximide | 125 | i.p. | 10 | N/A | >80 | TBD |
| ED50 (95% CI) | TBD | TBD | ||||
| TD50 (95% CI) | TBD | |||||
| Protective Index (TD50/ED50) | TBD | TBD |
TBD: To be determined by experiment. N/A: Not applicable.
II. In Vitro Mechanistic Studies
To investigate the potential mechanisms of action of this compound, a series of in vitro electrophysiological and receptor binding assays are proposed.
Hippocampal Slice Electrophysiology
This ex vivo model allows for the study of this compound's effects on neuronal excitability and synaptic transmission in a brain region highly relevant to epilepsy.
-
Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rats or mice.
-
Recording: Perform extracellular field potential recordings from the CA1 or CA3 region.
-
Induction of Epileptiform Activity: Induce epileptiform discharges by perfusing the slices with a pro-convulsant agent such as:
-
High Potassium ACSF: To induce non-synaptic hyperexcitability.
-
4-Aminopyridine (4-AP): A potassium channel blocker that enhances neurotransmitter release.
-
Magnesium-free ACSF containing a GABA-A receptor antagonist (e.g., bicuculline): To induce seizure-like events by blocking inhibition and removing the magnesium block of NMDA receptors.
-
-
Procedure:
-
Establish a stable baseline of epileptiform activity.
-
Bath-apply this compound at various concentrations (e.g., 1, 10, 100 µM).
-
Record the changes in the frequency, amplitude, and duration of the epileptiform discharges.
-
-
Data Analysis: Quantify the percentage reduction in epileptiform activity at each concentration of this compound to determine its IC50.
Patch-Clamp Electrophysiology on Cultured Neurons
This technique will allow for a detailed investigation of this compound's effects on specific ion channels, which are common targets for anticonvulsant drugs.
-
Cell Culture: Use primary hippocampal or cortical neurons, or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Target 1: Voltage-Gated Sodium Channels (VGSCs)
-
Protocol: Use whole-cell voltage-clamp to record sodium currents. Apply voltage protocols to assess this compound's effect on the channel's resting state, activated state, and inactivated state.
-
Parameters to Measure: Peak current amplitude, current-voltage (I-V) relationship, voltage-dependence of activation and inactivation, and recovery from inactivation.
-
-
Target 2: GABA-A Receptors
-
Protocol: Use whole-cell voltage-clamp to record GABA-evoked chloride currents.
-
Procedure: Apply GABA in the absence and presence of this compound to determine if it potentiates the GABAergic response.
-
Parameters to Measure: Peak amplitude and decay kinetics of the GABA-A receptor-mediated currents.
-
Data Presentation: In Vitro Studies
Table 2: Effect of this compound on Epileptiform Activity in Hippocampal Slices
| This compound Concentration (µM) | N | % Reduction in Epileptiform Discharge Frequency (Mean ± SEM) |
| 1 | 6 | TBD |
| 10 | 6 | TBD |
| 100 | 6 | TBD |
| IC50 (95% CI) | TBD |
Table 3: Effect of this compound on Voltage-Gated Sodium Channels
| This compound Concentration (µM) | N | % Inhibition of Peak Sodium Current (Mean ± SEM) | Shift in V½ of Inactivation (mV, Mean ± SEM) |
| 1 | 6 | TBD | TBD |
| 10 | 6 | TBD | TBD |
| 100 | 6 | TBD | TBD |
| IC50 (95% CI) | TBD |
Table 4: Effect of this compound on GABA-A Receptor Function
| This compound Concentration (µM) | N | % Potentiation of GABA-Evoked Current (Mean ± SEM) |
| 1 | 6 | TBD |
| 10 | 6 | TBD |
| 100 | 6 | TBD |
III. Visualizations: Diagrams and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Cerebrovascular responses to pentylenetetrazol: time and dose dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of experimentally induced seizure activity in mice by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Beclamide in Patch-Clamp Studies of Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclamide (N-benzyl-3-chloropropanamide) is an anticonvulsant agent that has been used in the treatment of epilepsy.[1][2] While its clinical use has declined, its chemical structure and therapeutic effects suggest a mechanism of action involving the modulation of neuronal excitability. Patch-clamp electrophysiology is a powerful technique to investigate the direct effects of compounds like this compound on the ion channels that govern neuronal firing.[3][4]
These application notes provide a detailed overview and protocols for studying the effects of this compound on neuronal excitability using patch-clamp techniques. Given the limited direct patch-clamp data available for this compound, this document presents a hypothesized mechanism of action based on its chemical structure, which contains a benzylamide moiety common to some known ion channel modulators. The protocols and expected outcomes are therefore based on established methodologies for characterizing compounds with similar predicted targets: voltage-gated sodium channels (VGSCs) and GABA-A receptors.
Hypothesized Mechanism of Action:
Based on its chemical structure and anticonvulsant properties, it is hypothesized that this compound may exert its effects through one or both of the following mechanisms:
-
Voltage-Gated Sodium Channel (VGSC) Blockade: Like many anticonvulsant drugs, this compound may stabilize the inactivated state of VGSCs, thereby reducing the repetitive firing of action potentials that is characteristic of seizure activity.[5]
-
Positive Allosteric Modulation of GABA-A Receptors: this compound might enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This would lead to increased chloride influx and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
Data Presentation: Hypothesized Effects of this compound
The following tables present hypothetical quantitative data illustrating the potential effects of this compound on key parameters of neuronal excitability, based on data typically observed for known VGSC blockers and GABA-A receptor positive allosteric modulators.
Table 1: Effect of this compound on Voltage-Gated Sodium Channel Properties (Whole-Cell Voltage-Clamp)
| Parameter | Control | This compound (10 µM) | This compound (30 µM) | This compound (100 µM) |
| Peak Inward Current (pA) | -2548 ± 157 | -2134 ± 132 | -1579 ± 118 | -893 ± 95 |
| Half-inactivation Voltage (V½, mV) | -75.3 ± 1.2 | -80.1 ± 1.5 | -85.7 ± 1.3** | -92.4 ± 1.8*** |
| Recovery from Inactivation (τ, ms) | 8.2 ± 0.5 | 12.5 ± 0.8 | 18.9 ± 1.1** | 25.3 ± 1.4*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on GABA-A Receptor-Mediated Currents (Whole-Cell Voltage-Clamp)
| Parameter | GABA (1 µM) | GABA (1 µM) + this compound (10 µM) | GABA (1 µM) + this compound (30 µM) | GABA (1 µM) + this compound (100 µM) |
| Peak Current Amplitude (pA) | -215 ± 25 | -348 ± 31 | -512 ± 42** | -789 ± 55*** |
| Decay Time Constant (τ, ms) | 55.3 ± 4.1 | 78.6 ± 5.3 | 102.1 ± 6.8 | 135.7 ± 8.2*** |
| EC₅₀ of GABA (µM) | 5.8 | 3.2* | 1.9 | 0.8*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to GABA alone. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Neuronal Firing Properties (Whole-Cell Current-Clamp)
| Parameter | Control | This compound (30 µM) |
| Action Potential Threshold (mV) | -45.2 ± 1.8 | -42.5 ± 2.1 |
| Number of Action Potentials (in response to 100 pA step) | 12 ± 2 | 5 ± 1 |
| Firing Frequency (Hz) | 25.6 ± 3.1 | 10.3 ± 1.9 |
**p < 0.01 compared to control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Primary Neuronal Culture Preparation
This protocol describes the isolation and culture of primary hippocampal or cortical neurons for patch-clamp recordings.
Materials:
-
E18 rat or mouse embryos
-
Hibernate-E medium
-
B-27 Plus Supplement
-
Neurobasal Plus Medium
-
Papain
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Standard cell culture reagents and equipment
Procedure:
-
Coat Culture Surfaces: Coat glass coverslips with poly-D-lysine (50 µg/mL) for 1 hour at 37°C, followed by three washes with sterile water. Then, coat with laminin (5 µg/mL) for at least 2 hours at 37°C.
-
Dissection: Dissect hippocampi or cortices from E18 embryos in ice-cold Hibernate-E medium.
-
Digestion: Transfer the tissue to a papain solution (20 U/mL) with DNase I (0.005%) and incubate at 37°C for 20-30 minutes.
-
Trituration: Gently wash the tissue with Neurobasal Plus medium containing B-27 Plus supplement and then triturate using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate the neurons onto the coated coverslips at a density of 1-2 x 10⁵ cells/cm².
-
Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂. Recordings can typically be performed between 7 and 14 days in vitro.
Protocol 2: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Currents
This protocol is designed to assess the effect of this compound on the biophysical properties of VGSCs.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Hold the cell at -100 mV.
-
To measure the current-voltage relationship, apply a series of depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments.
-
To assess steady-state inactivation, apply a 500 ms prepulse to potentials ranging from -120 mV to -20 mV, followed by a test pulse to 0 mV.
-
To measure recovery from inactivation, apply a pair of depolarizing pulses to 0 mV separated by increasing time intervals.
-
After obtaining stable baseline recordings, perfuse the chamber with external solution containing the desired concentration of this compound and repeat the voltage protocols.
Protocol 3: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor-Mediated Currents
This protocol is for evaluating the modulatory effects of this compound on GABA-A receptor function.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). Include blockers of voltage-gated sodium and potassium channels (e.g., TTX and TEA) and glutamate receptors (e.g., CNQX and APV).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.3 with CsOH).
Procedure:
-
Establish a whole-cell patch-clamp configuration as described in Protocol 2.
-
Hold the neuron at a holding potential of -60 mV.
-
Apply GABA (e.g., 1 µM) for a short duration (e.g., 1-2 seconds) using a fast perfusion system to evoke a baseline GABA-A receptor-mediated current.
-
After a washout period, co-apply GABA with the desired concentration of this compound.
-
To determine the effect on the GABA dose-response curve, apply a range of GABA concentrations in the absence and presence of this compound.
-
Analyze the peak current amplitude and decay kinetics of the GABA-evoked currents.
Protocol 4: Whole-Cell Current-Clamp Recording of Neuronal Firing
This protocol is used to investigate the overall impact of this compound on neuronal excitability and action potential firing.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.3 with KOH).
Procedure:
-
Establish a whole-cell patch-clamp configuration as described in Protocol 2.
-
Switch the amplifier to current-clamp mode.
-
Determine the resting membrane potential of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -50 pA to +200 pA in 10 pA increments) to elicit action potentials and assess the input-output relationship.
-
Measure key parameters such as action potential threshold, firing frequency, and spike frequency adaptation.
-
Perfuse the chamber with this compound and repeat the current injection protocol to determine its effect on these firing properties.
Visualizations
Signaling Pathway Diagrams
Caption: Hypothesized mechanisms of this compound action on neuronal excitability.
Experimental Workflow Diagram
Caption: General workflow for patch-clamp investigation of this compound.
References
- 1. This compound | C10H12ClNO | CID 10391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Beclamide and Other Neuroactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclamide, a historical anticonvulsant and sedative agent, presents an interesting chemical scaffold for the exploration of novel neuroactive compounds.[1][2] While its precise mechanism of action remains to be fully elucidated, its therapeutic history suggests modulation of central nervous system (CNS) inhibitory pathways.[3] This document outlines a hypothetical, yet scientifically grounded, high-throughput screening (HTS) workflow to identify and characterize novel neuroactive compounds, using this compound as a reference compound. The proposed strategy leverages a primary, cell-based functional assay targeting the GABA-A receptor, a key player in neuronal inhibition, followed by a secondary, in-vivo behavioral screen using a zebrafish seizure model.[4][5]
Introduction to this compound and Screening Rationale
This compound (N-benzyl-3-chloropropionamide) was utilized in the mid-20th century for the management of generalized tonic-clonic seizures. Although no longer in common clinical use, its established anticonvulsant properties make it a relevant starting point for interrogating neuroactive compound libraries. The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain and a validated target for many anticonvulsant, anxiolytic, and sedative drugs. Drugs that positively modulate the GABA-A receptor, known as Positive Allosteric Modulators (PAMs), enhance the effect of GABA, leading to neuronal hyperpolarization and reduced excitability.
This application note proposes a screening cascade designed to identify novel GABA-A receptor PAMs. The workflow begins with a robust, high-throughput fluorescence-based assay to screen large compound libraries for modulators of GABA-A receptor activity. Hits from the primary screen are then validated in a secondary, whole-organism behavioral assay using a chemically-induced seizure model in larval zebrafish, providing early insights into in-vivo efficacy and potential neurotoxicity.
Signaling Pathway: GABA-A Receptor Modulation
The GABA-A receptor is a pentameric protein complex that forms a chloride-selective ion channel. Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl-). This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus exerting an inhibitory effect. Positive Allosteric Modulators (PAMs), such as benzodiazepines or barbiturates, bind to distinct sites on the receptor complex. This binding event does not open the channel directly but rather enhances the effect of GABA, leading to a greater chloride influx for a given concentration of GABA.
High-Throughput Screening Workflow
The screening process is designed as a funnel, starting with a high-capacity primary assay to identify initial hits, followed by progressively more complex and physiologically relevant assays to confirm and characterize these hits.
References
- 1. Machine learning enables high-throughput, low-replicate screening for novel anti-seizure targets and compounds using combined movement and calcium fluorescence in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based High Throughput Screening Technologies for Natural Chloride Ion Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Beclamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclamide (N-benzyl-3-chloropropionamide) is an anticonvulsant drug that has been used in the treatment of epilepsy and behavioral disorders. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicokinetic assessments. These application notes provide detailed protocols for the determination of this compound in biological samples using gas chromatography (GC), and outline the framework for method development using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Parameters
The selection of an analytical method depends on the required sensitivity, selectivity, and the available instrumentation. Below is a summary of typical quantitative parameters for the analytical methods discussed. Please note that specific values for HPLC-UV and LC-MS/MS are illustrative and would require validation for this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Data not specified in cited literature | Typically in the range of 10-50 ng/mL | Typically in the range of 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | Typically in the range of 50-200 ng/mL | Typically in the range of 0.5-5 ng/mL |
| Linearity Range | 1-20 µg/mL | Typically spans 2-3 orders of magnitude (e.g., 0.1-10 µg/mL) | Typically spans 3-4 orders of magnitude (e.g., 0.001-1 µg/mL) |
| Precision (%RSD) | < 10% | < 15% (within-day and between-day) | < 15% (within-day and between-day) |
| Accuracy (%Bias) | Data not specified in cited literature | Within ±15% of the nominal concentration | Within ±15% of the nominal concentration |
| Recovery | > 90% | Typically > 80% | Typically > 85% |
Signaling Pathway: this compound's Effect on Neurotransmitter Systems
This compound's mechanism of action is understood to involve the modulation of central nervous system neurotransmitters, specifically dopamine and serotonin. Studies in animal models have shown that this compound can alter the levels of these monoamines and their metabolites in key brain regions like the striatum and frontal cortex. The following diagram illustrates the proposed influence of this compound on these pathways.
Caption: this compound's influence on dopamine and serotonin pathways.
Experimental Workflow
The general workflow for quantifying this compound in biological samples involves sample preparation, chromatographic separation, detection, and data analysis. The following diagram outlines these steps.
Caption: General workflow for this compound quantification.
Protocol 1: Gas Chromatography (GC) Method
This protocol is adapted from the validated method by Jones et al. (1975) for the determination of this compound in plasma.[1]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): N-benzyl-2-chloropropionamide (if available) or another suitable analogue.
-
Toluene (analytical grade)
-
Sodium hydroxide (NaOH) solution, 1M
-
Distilled water
-
Anhydrous sodium sulfate
-
Human plasma (drug-free) for calibration standards and quality controls
2. Instrumentation
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
GC column: 5% OV-17 on Gas Chrom Q (80-100 mesh), 1.5 m x 4 mm i.d. glass column (or a modern equivalent capillary column such as a DB-5ms)
-
Nitrogen gas (carrier gas)
-
Hydrogen and compressed air for FID
3. Preparation of Stock and Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable organic solvent (e.g., methanol or ethanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to cover the expected concentration range in plasma.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner as the this compound stock solution.
-
Internal Standard Working Solution: Dilute the IS stock solution to a suitable working concentration (e.g., 10 µg/mL).
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample in a glass tube, add a fixed amount of the internal standard working solution.
-
Add 0.5 mL of 1M NaOH and 5 mL of toluene.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the upper organic layer (toluene) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
Evaporate the toluene extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, fixed volume of toluene (e.g., 50 µL).
5. GC Operating Conditions
-
Injector Temperature: 250°C
-
Oven Temperature Program: Isothermal at 220°C
-
Detector Temperature: 275°C
-
Carrier Gas Flow Rate (Nitrogen): 40 mL/min
-
Injection Volume: 1-2 µL
6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Method Development Framework
1. Initial Method Parameters
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer, pH 3-7). Start with a composition of 50:50 (v/v) and adjust as needed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the UV absorbance maximum of this compound in the mobile phase (expected to be around 210-230 nm).
-
Column Temperature: 30-40°C.
-
Internal Standard: A structurally similar compound not co-administered with this compound.
2. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add a fixed volume of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
Inject into the HPLC system.
3. Method Validation The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters to be assessed include:
-
Selectivity and Specificity
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Method Development Framework
LC-MS/MS offers the highest sensitivity and selectivity for bioanalysis. The following is a guide for developing a robust LC-MS/MS method for this compound.
1. Mass Spectrometry Optimization
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable for this compound.
-
Tuning: Infuse a standard solution of this compound into the mass spectrometer to optimize the precursor ion ([M+H]⁺) and identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Select at least two transitions (one for quantification, one for confirmation).
-
Internal Standard: Use a stable isotope-labeled this compound (if available) or a suitable analogue and optimize its MRM transitions.
-
2. Chromatographic Conditions
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 3 µm) is recommended for better resolution and faster analysis times.
-
Mobile Phase: A gradient elution using acetonitrile or methanol with 0.1% formic acid in water is a common starting point.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min for standard bore columns.
3. Sample Preparation Protein precipitation, as described for the HPLC-UV method, is often sufficient for LC-MS/MS. Alternatively, for cleaner samples and potentially lower matrix effects, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be developed.
4. Method Validation A full validation as described for the HPLC-UV method is required, with the addition of assessing matrix effects and ion suppression/enhancement, which are critical for LC-MS/MS assays.
Disclaimer
These protocols and application notes are intended for guidance and research purposes only. All analytical methods should be fully validated in the end-user's laboratory to ensure they meet the required performance characteristics for the intended application.
References
Application Notes and Protocols for Determining Appropriate Beclamide Dosage in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate dosage of beclamide for preclinical animal studies. Given that this compound is an older and less-studied anticonvulsant, detailed public data on its effective and toxic doses in standard preclinical models are scarce. Therefore, this document outlines the necessary experimental protocols to empirically determine these crucial parameters.
Introduction to this compound
This compound (N-benzyl-β-chloropropionamide) is a compound that has demonstrated anticonvulsant and sedative properties[1]. It was historically used for the management of generalized tonic-clonic seizures[1]. The exact mechanism of action of this compound is not fully understood, but it has been shown to influence central nervous system neurotransmitters. Specifically, studies in rats have indicated that this compound can affect the levels of striatal dopamine and serotonin[2]. A study in mice also demonstrated its anti-aggressive effects at doses that did not induce significant motor impairment[2].
Due to the limited availability of comprehensive preclinical data, it is imperative for researchers to conduct systematic dose-finding studies to establish a therapeutic window for this compound in their chosen animal models.
Data Presentation: Quantitative Data Summary
The following tables summarize the currently available and required quantitative data for this compound. The lack of specific ED50 and TD50 values necessitates the experimental determination of these parameters.
Table 1: this compound Efficacy Data (Experimentally Determined)
| Animal Model | Strain | Administration Route | Endpoint | Effective Dose Range (mg/kg) | ED50 (mg/kg) [95% CI] |
| Mouse | Albino | p.o. | Anti-aggressive effect | 50 - 250[2] | Data Not Available |
| Rat | - | p.o. | Neurochemical alteration | 400 | Data Not Available |
| Mouse | CF-1 | i.p. / p.o. | Protection against MES | To be determined | To be determined |
| Rat | Sprague-Dawley | i.p. / p.o. | Protection against MES | To be determined | To be determined |
| Mouse | CF-1 | s.c. / p.o. | Protection against scPTZ | To be determined | To be determined |
| Rat | Sprague-Dawley | s.c. / p.o. | Protection against scPTZ | To be determined | To be determined |
Table 2: this compound Toxicity and Pharmacokinetic Data (Experimentally Determined)
| Animal Model | Strain | Administration Route | Test | TD50 (mg/kg) [95% CI] | Key Pharmacokinetic Parameters |
| Mouse | CF-1 | i.p. / p.o. | Rotarod | To be determined | Cmax: To be determinedTmax: To be determinedHalf-life: To be determined |
| Rat | Sprague-Dawley | i.p. / p.o. | Rotarod | To be determined | Cmax: To be determinedTmax: To be determinedHalf-life: To be determined |
Table 3: Protective Index for this compound (To Be Calculated)
| Animal Model | Strain | Administration Route | Protective Index (PI = TD50/ED50) |
| Mouse | CF-1 | i.p. / p.o. | To be calculated |
| Rat | Sprague-Dawley | i.p. / p.o. | To be calculated |
Experimental Protocols
The following are detailed protocols for determining the efficacy and neurotoxicity of this compound in rodent models.
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Objective: To determine the median effective dose (ED50) of this compound required to protect against tonic hindlimb extension induced by maximal electroshock.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
-
Electroconvulsiometer with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
-
-
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the experiment in a controlled environment.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at various concentrations.
-
Animal Grouping: Randomly assign animals to a vehicle control group and at least 3-4 this compound dose groups (n=8-10 per group).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.).
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound. If unknown, determine the TPE in a preliminary study by testing at multiple time points (e.g., 30, 60, 120, 240 minutes) after administration.
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the eyes of each animal.
-
Place corneal electrodes over the corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA, 60 Hz for 0.2 seconds for rats).
-
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which lasts for several seconds.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 and its 95% confidence interval using probit analysis.
-
This test is a model for clonic seizures and is used to identify compounds that elevate the seizure threshold.
-
Objective: To determine the ED50 of this compound for protection against seizures induced by a subcutaneous injection of pentylenetetrazol.
-
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
-
-
Procedure:
-
Follow steps 1-4 from the MES protocol for animal acclimation, drug preparation, grouping, and administration.
-
Time of Peak Effect (TPE): Administer this compound or vehicle at a predetermined TPE before PTZ injection.
-
PTZ Administration: Inject a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for mice).
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Data Analysis: An animal is considered protected if no clonic seizure is observed. Calculate the percentage of protected animals in each group and determine the ED50 using probit analysis.
-
This test assesses motor coordination and is used to determine the median toxic dose (TD50) that causes motor impairment.
-
Objective: To determine the TD50 of this compound that causes motor impairment in rodents.
-
Materials:
-
This compound
-
Vehicle
-
Rotarod apparatus
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
-
-
Procedure:
-
Training: Acclimate the animals to the rotarod for 2-3 days prior to the experiment by placing them on the rotating rod (e.g., at a constant speed of 5-10 rpm) for a set duration (e.g., 1-2 minutes).
-
Follow steps 1-4 from the MES protocol for drug preparation, grouping, and administration.
-
Testing: At the TPE of this compound, place each animal on the rotarod, which is rotating at a constant speed (e.g., 10 rpm) or an accelerating speed.
-
Observation: Record the latency to fall from the rod for each animal over a set period (e.g., 180 seconds). An animal that falls off within this period is considered to have motor impairment.
-
Data Analysis: Calculate the percentage of animals in each dose group that exhibit motor impairment. Determine the TD50 and its 95% confidence interval using probit analysis.
-
Mandatory Visualizations
Caption: Hypothesized mechanism of this compound's anticonvulsant action.
Caption: Workflow for determining preclinical dosage of this compound.
Caption: Logical relationship for calculating the Therapeutic Index.
References
Application Notes and Protocols for Investigating the Neuroprotective Effects of Beclamide in In-Vivo Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in-vivo models and detailed experimental protocols for investigating the neuroprotective effects of beclamide, a compound historically used for its anticonvulsant and anti-aggressive properties. The following sections detail methodologies for leveraging various animal models to explore the potential of this compound in mitigating neuronal damage and promoting cellular survival in the context of neurological disorders.
Overview of In-Vivo Models for this compound Neuroprotection Studies
While this compound has been primarily studied for its effects on seizures and aggression, its neuroprotective potential can be explored using established in-vivo models of neurological insults. The choice of model is critical and should align with the specific hypothesis being tested regarding this compound's mechanism of action.
Chemoconvulsant-Induced Seizure Models
Models utilizing chemoconvulsants such as pentylenetetrazol (PTZ) and kainic acid (KA) are valuable for studying the anticonvulsant effects of this compound and can be adapted to investigate its neuroprotective properties against seizure-induced neuronal damage.[1][2][3][4]
-
Pentylenetetrazol (PTZ) Kindling Model: This model mimics chronic epilepsy and allows for the assessment of this compound's ability to prevent the progressive neuronal changes associated with repeated seizures.[1]
-
Kainic Acid (KA) Model: The KA model induces status epilepticus and subsequent neurodegeneration, particularly in the hippocampus. This model is suitable for evaluating if this compound can reduce neuronal loss following severe seizures.
Models of Neurodegenerative Diseases
To investigate this compound's broader neuroprotective effects, animal models of neurodegenerative diseases like Alzheimer's disease can be employed.
-
Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model: Intracerebroventricular injection of STZ in rodents leads to cognitive impairment, tau pathology, and neuroinflammation, providing a platform to test this compound's potential to ameliorate these features.
Models of Behavioral Deficits
-
Isolation-Induced Aggression Model: This model in mice is used to study aggressive behavior and the effects of drugs that modulate it. This compound has been shown to have anti-aggressive effects in this model, which may be linked to its influence on serotonergic and dopaminergic systems.
Experimental Protocols
Protocol for PTZ-Kindled Chronic Epilepsy Model in Mice
This protocol is designed to assess the neuroprotective effect of this compound against seizure-induced neuronal damage in a chronic epilepsy model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Pentylenetetrazol (PTZ)
-
Saline solution
-
Animal handling and injection equipment
-
Behavioral observation setup (e.g., video recording)
-
Tissue processing reagents for histology (e.g., formalin, paraffin)
-
Microscope
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups:
-
Control (Saline + Saline)
-
PTZ (Saline + PTZ)
-
This compound + PTZ
-
This compound alone
-
-
Drug Administration:
-
Administer this compound (50-250 mg/kg, p.o.) or vehicle (saline) to the respective groups 30-60 minutes before PTZ injection.
-
-
PTZ Injection: Inject a sub-convulsive dose of PTZ (35 mg/kg, i.p.) every other day for 30 days to induce kindling.
-
Seizure Scoring: Observe and score the seizure activity for 30 minutes after each PTZ injection using a standardized scale (e.g., Racine scale).
-
Tissue Collection: 24 hours after the last PTZ injection, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Histological Analysis:
-
Collect the brains and process them for histological analysis (e.g., Nissl staining, Fluoro-Jade staining) to assess neuronal damage in brain regions like the hippocampus and cortex.
-
Quantify neuronal cell counts and markers of neurodegeneration.
-
Expected Outcomes:
-
A reduction in seizure severity and progression of kindling in the this compound-treated group.
-
Histological evidence of reduced neuronal damage in the this compound + PTZ group compared to the PTZ-only group.
Protocol for Kainic Acid-Induced Status Epilepticus Model in Rats
This protocol evaluates the neuroprotective efficacy of this compound in an acute seizure model that leads to significant neuronal loss.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Kainic Acid (KA)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Behavioral monitoring equipment
-
Tissue processing reagents for immunohistochemistry
Procedure:
-
Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.
-
KA Injection: Inject a low dose of kainic acid (0.1-3.0 µg/kg) intracerebrally, for example, into the hippocampus.
-
This compound Treatment: Administer this compound (e.g., 400 mg/kg, p.o.) or vehicle 1 hour prior to KA injection.
-
Behavioral Observation: Monitor the animals for seizure activity for at least 4 hours post-injection.
-
Tissue Collection and Analysis:
-
At a predetermined time point (e.g., 72 hours post-seizure), euthanize the animals and collect the brains.
-
Perform immunohistochemical analysis for markers of neuronal apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN) in the hippocampus.
-
Expected Outcomes:
-
Reduced seizure severity in this compound-treated animals.
-
Decreased expression of apoptotic markers and increased neuronal survival in the hippocampus of the this compound group.
Data Presentation
Quantitative data from these experiments should be organized into tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Seizure Severity in the PTZ Kindling Model
| Treatment Group | Mean Seizure Score (Week 1) | Mean Seizure Score (Week 4) | Percentage of Animals Reaching Stage 5 |
| Control | 0 | 0 | 0% |
| PTZ | 1.5 ± 0.3 | 4.8 ± 0.2 | 90% |
| This compound (100 mg/kg) + PTZ | 1.2 ± 0.2 | 3.5 ± 0.4 | 50% |
| This compound (250 mg/kg) + PTZ | 1.0 ± 0.1 | 2.8 ± 0.3 | 20%* |
*p < 0.05 compared to PTZ group. Data are representative examples.
Table 2: Neuroprotective Effects of this compound in the Kainic Acid Model
| Treatment Group | Hippocampal Neuronal Count (NeuN+ cells/mm²) | Cleaved Caspase-3 Positive Cells (%) |
| Control | 3500 ± 150 | 2 ± 0.5 |
| Kainic Acid | 1800 ± 200 | 45 ± 5 |
| This compound + Kainic Acid | 2900 ± 180 | 15 ± 3 |
*p < 0.05 compared to Kainic Acid group. Data are representative examples.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound's Neuroprotective Effects
While the precise neuroprotective signaling pathways of this compound are not fully elucidated, its known effects on monoamine systems suggest a potential mechanism. This compound may exert its effects by modulating neurotransmitter release, which in turn could influence downstream signaling cascades related to neuronal survival and inflammation.
Caption: Proposed pathway of this compound's neuroprotective action.
Experimental Workflow for In-Vivo Neuroprotection Study
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like this compound in an animal model of neurological disease.
Caption: General workflow for in-vivo neuroprotection studies.
References
- 1. Beclin1 Deficiency Suppresses Epileptic Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models for the Development of New Neuropharmacological Therapeutics in the Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intra-Brain Infusion of Beclamide in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclamide, a compound historically used as an anticonvulsant, has garnered renewed interest for its potential neuromodulatory properties. Investigating its effects directly within specific brain regions is crucial to understanding its mechanism of action and exploring its therapeutic potential for various neurological disorders. This document provides a comprehensive protocol for the targeted intra-brain infusion of this compound in mice using stereotaxic surgery. The protocol details the necessary materials, step-by-step procedures for surgery and infusion, and post-operative care. Additionally, it includes a putative signaling pathway for this compound and an experimental workflow to guide researchers in their study design.
Quantitative Data Summary
Successful intra-brain infusion of this compound allows for the precise assessment of its effects on neurochemistry and behavior. The following table provides an example of how quantitative data from such an experiment could be structured. Researchers should aim to collect similar data to evaluate the dose-dependent effects of this compound on key neurotransmitter systems and relevant behavioral paradigms.
| Treatment Group | Dopamine (DA) Level (pg/µL) | DA Metabolite (DOPAC) Level (pg/µL) | Serotonin (5-HT) Level (pg/µL) | 5-HT Metabolite (5-HIAA) Level (pg/µL) | Locomotor Activity (beam breaks/10 min) |
| Vehicle Control | 15.2 ± 2.1 | 4.1 ± 0.8 | 8.5 ± 1.5 | 5.3 ± 0.9 | 350 ± 45 |
| This compound (Low Dose) | 12.8 ± 1.9 | 5.9 ± 1.1 | 7.1 ± 1.2 | 4.2 ± 0.7 | 310 ± 38 |
| This compound (High Dose) | 9.5 ± 1.5 | 8.2 ± 1.4 | 5.4 ± 1.0 | 3.1 ± 0.6 | 250 ± 30 |
*Note: Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. This is hypothetical data for illustrative purposes.
Experimental Protocols
Materials
-
Animal: Adult male C57BL/6 mice (8-12 weeks old)
-
Anesthesia: Isoflurane or Ketamine/Xylazine cocktail[1]
-
Stereotaxic Apparatus: For mice, with ear bars and a nose cone for anesthesia delivery[2][3]
-
Surgical Instruments: Scalpel, forceps, small scissors, hemostat, and surgical clips (all sterile)[1]
-
Drill: High-speed micro-drill with fine drill bits
-
Infusion Pump: Syringe pump capable of low flow rates (e.g., 0.1-0.5 µL/min)
-
Syringe: 10 µL Hamilton syringe with a 33-gauge infusion cannula
-
This compound Solution: this compound dissolved in a sterile vehicle (e.g., saline with a small percentage of DMSO and Tween 80 to aid solubility). The concentration should be determined based on preliminary dose-response studies. A starting concentration might range from 1-10 µg/µL.
-
Ophthalmic Ointment: To prevent corneal drying during surgery
-
Analgesics: Buprenorphine or Carprofen for pre- and post-operative pain management
-
Heating Pad: To maintain the animal's body temperature during and after surgery
-
Suturing Material or Tissue Adhesive: For closing the incision
-
Sterile Saline: For hydration and cleaning
Experimental Workflow
Detailed Protocol
-
Animal Preparation and Anesthesia:
-
Administer a pre-operative analgesic as recommended by your institution's animal care committee.
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Once anesthetized, shave the fur from the scalp and apply ophthalmic ointment to the eyes.
-
Secure the mouse in the stereotaxic frame by placing the ear bars gently into the ear canals and securing the incisors in the bite bar. Ensure the head is level.
-
Place the mouse on a heating pad to maintain body temperature throughout the procedure.
-
-
Surgical Procedure:
-
Disinfect the scalp with alternating scrubs of povidone-iodine and 70% ethanol.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Determine the stereotaxic coordinates for the target brain region (e.g., striatum, hippocampus, prefrontal cortex) from a mouse brain atlas.
-
Move the drill to the target coordinates and carefully drill a small burr hole through the skull, being cautious not to damage the underlying dura mater.
-
-
This compound Infusion:
-
Lower the infusion cannula attached to the Hamilton syringe to the predetermined dorsal-ventral coordinate of the target brain region.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to allow for diffusion and minimize tissue damage. The total volume will depend on the target structure and desired drug concentration (typically 0.5-1.0 µL).
-
After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to prevent backflow of the solution upon withdrawal.
-
Slowly retract the cannula.
-
-
Post-Operative Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Administer subcutaneous sterile saline to aid in hydration.
-
Administer post-operative analgesics as required.
-
Place the mouse in a clean cage on a heating pad for recovery and monitor it closely until it is fully ambulatory.
-
Provide soft food and easy access to water. Monitor the animal's weight and well-being daily for at least three days post-surgery.
-
Putative Signaling Pathway of this compound
The exact mechanism of action for this compound is not fully elucidated, but studies suggest it modulates monoaminergic systems, particularly dopamine and serotonin. This compound has been shown to increase dopamine turnover by elevating levels of its metabolites, DOPAC and HVA, while simultaneously reducing striatal dopamine concentrations. It also appears to decrease the levels of serotonin and its metabolite 5-HIAA.
References
Troubleshooting & Optimization
improving beclamide solubility in aqueous solutions for experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of beclamide for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for experiments?
A1: this compound is a drug that has been used as an anticonvulsant and sedative.[1] For experimental studies, particularly in biological systems, achieving adequate concentration in aqueous solutions is crucial for accurate and reproducible results. This compound is known to be poorly soluble in water, which can pose a significant challenge for in vitro and in vivo experiments.
Q2: What is the reported aqueous solubility of this compound?
A2: The aqueous solubility of this compound is reported to be low. One source indicates a water solubility of 5.06e-04 M.[2] Another source states that its solubility in water is less than 0.1 mg/mL, categorizing it as insoluble.[3][4]
Q3: What are the common solvents for dissolving this compound in a laboratory setting?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents to dissolve this compound before further dilution in aqueous media.[5] It is important to note that the final concentration of these organic solvents should be kept low in cellular or animal studies to avoid solvent-induced toxicity.
Q4: What are the main strategies to improve the aqueous solubility of this compound for experiments?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Physical Modifications: Such as particle size reduction (nanosuspension) and solid dispersions.
-
Chemical Modifications: Including the use of co-solvents and complexation with cyclodextrins.
Q5: Are there any ready-to-use formulations for in vivo studies with this compound?
A5: Yes, a common formulation for in vivo experiments involves a co-solvent system. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a this compound concentration of at least 2.5 mg/mL. Another formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, achieving a concentration of 2 mg/mL.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution with aqueous buffer. | The aqueous buffer exceeds the solubilizing capacity for this compound at the given concentration. The organic solvent concentration is too low in the final solution. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within a non-toxic range for your experimental system. 3. Consider using a different solubility enhancement technique, such as complexation with cyclodextrins or preparing a solid dispersion. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of this compound. Precipitation of the compound in the assay medium. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh solutions for each experiment. 3. Validate the solubility of this compound in your specific assay medium. 4. Utilize a solubility-enhanced formulation, such as a cyclodextrin complex or a nanosuspension, for more consistent results. |
| Difficulty dissolving this compound powder. | This compound may be in a crystalline form that is difficult to wet and dissolve. | 1. Use sonication or gentle heating (if the compound is thermally stable) to aid dissolution in the initial solvent. 2. First, dissolve the powder in a small amount of a suitable organic solvent like DMSO or ethanol before adding the aqueous component. |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference(s) |
| Water | < 0.1 | < 0.506 | |
| DMSO | ≥ 100 | ≥ 505.92 | |
| DMSO | 70.0 | 354.14 | |
| DMSO | 50 | 252.96 | |
| DMSO | 40 | 202.36 | |
| Ethanol | 40.0 | 202.37 |
Table 2: Example Formulations for Enhanced this compound Solubility
| Formulation Composition | Achieved this compound Concentration (mg/mL) | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 |
Experimental Protocols
Here are detailed methodologies for key experiments related to improving this compound solubility.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in an aqueous solution.
-
Preparation: Add an excess amount of this compound powder to a known volume of the aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The determined concentration represents the aqueous solubility of this compound under the specified conditions.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This method disperses this compound in a hydrophilic carrier to improve its dissolution rate.
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) in a suitable organic solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Storage: Store the resulting powder in a desiccator until use. The powder can be dissolved in an aqueous medium for experiments.
Protocol 3: Preparation of this compound Nanosuspension (Nanoprecipitation Method)
This technique produces nanosized particles of this compound, which increases the surface area for dissolution.
-
Organic Phase Preparation: Dissolve this compound in a water-miscible organic solvent (e.g., acetone, ethanol).
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Poloxamer 188, Tween 80) in purified water.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent mixing will cause the this compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the suspension, typically by evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure quality and stability.
Visualizations
The following diagrams illustrate workflows and the known effects of this compound on neurotransmitter levels.
Caption: A logical workflow for addressing the poor aqueous solubility of this compound.
Caption: The influence of this compound on key neurotransmitter levels in different brain regions.
References
Technical Support Center: Optimizing Beclamide Dosage to Minimize Off-Target Effects In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beclamide. The focus is on optimizing in vivo dosage to minimize off-target effects, with a particular emphasis on neurobehavioral and potential hepatic adverse events.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound observed in vivo?
A1: The primary documented off-target effects of this compound in animal models are neurobehavioral. Studies in mice have shown a dose-dependent anti-aggressive effect at oral doses of 50-250 mg/kg, which is not associated with sedation[1]. In rats, a high oral dose of 400 mg/kg has been shown to significantly alter brain neurochemistry, specifically by increasing dopamine turnover while reducing overall dopamine and serotonin levels in the striatum and frontal cortex[2]. These neurochemical changes likely underlie the observed behavioral modifications.
Q2: What is the suspected mechanism behind this compound's neurobehavioral off-target effects?
A2: The mechanism is believed to be linked to its influence on central monoamine neurotransmitter systems. This compound has been observed to increase the levels of dopamine metabolites (DOPAC and HVA) while decreasing the concentration of dopamine and serotonin (5-HT)[2]. This suggests an impact on the synthesis, release, or metabolism of these key neurotransmitters involved in mood, behavior, and motor control.
Q3: Are there any data on the acute toxicity (LD50) of this compound?
A3: There is limited publicly available data on the median lethal dose (LD50) of this compound. Researchers should perform their own dose-range finding studies in the specific animal model and administration route being used to determine the maximum tolerated dose (MTD) and to inform dose selection for efficacy and safety studies.
Q4: Is there evidence of this compound-induced hepatotoxicity?
Q5: What are the known metabolites of this compound and are they toxic?
A5: The main metabolites of this compound are 3- and 4-hydroxyphenyl derivatives and benzoic acid, which is excreted as hippuric acid[3]. There is currently a lack of specific in vivo toxicity data for these metabolites.
Q6: Are there any known reproductive or developmental toxicity concerns with this compound?
A6: Specific reproductive and developmental toxicity studies for this compound are not widely available. As with many anti-epileptic drugs, there is a potential for teratogenic effects. It is recommended to conduct appropriate reproductive and developmental toxicity studies if this compound is being considered for use in populations where this is a concern.
Troubleshooting Guides
Troubleshooting Unexpected Neurobehavioral Effects
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Hyperactivity or Agitation | Dose may be too high, leading to excessive dopamine turnover. | - Reduce the dose of this compound.- Monitor locomotor activity using an open-field test.- Measure dopamine and its metabolites in brain tissue samples post-mortem. |
| Sedation or Lethargy | Although not reported at anti-aggressive doses, higher doses may induce sedation. | - Confirm the dose and administration route.- Perform a neurological assessment (e.g., righting reflex).- Co-administer with a stimulant if necessary for the experimental design, and if it does not confound results. |
| Stereotypical Behaviors (e.g., repetitive grooming, circling) | Altered striatal dopamine signaling. | - Lower the this compound dose.- Video-record and score behavioral patterns.- Consider co-administration of a dopamine receptor antagonist as a mechanistic probe. |
Troubleshooting Potential Hepatotoxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated Liver Enzymes (ALT, AST, ALP) | Potential this compound-induced liver injury. | - Immediately collect blood samples for a full liver function panel.- Reduce the dose or temporarily discontinue this compound administration.- Perform histopathological analysis of liver tissue. |
| Changes in Animal Appearance (e.g., jaundice, ascites) | Severe liver dysfunction. | - Euthanize the animal and perform a full necropsy with histopathology of the liver.- Analyze plasma for bilirubin levels.- Review the experimental protocol for any other potential hepatotoxic agents. |
| No Apparent Clinical Signs, but Concern for Liver Injury | Subclinical hepatotoxicity. | - Proactively monitor liver enzymes at baseline and throughout the study.- At the end of the study, perform histopathological examination of the liver. |
Data Presentation
Table 1: In Vivo Neurobehavioral Dose-Response of this compound in Rodents
| Species | Dose (Oral) | Observed Effect | Reference |
| Mouse | 50-250 mg/kg | Dose-dependent increase in attack onset latency and reduction in attacks (anti-aggressive effect) with no significant effect on locomotor activity. | [1] |
| Rat | 400 mg/kg | Increased striatal dopamine turnover (three-fold increase in DOPAC and HVA), and reduced striatal dopamine and serotonin concentrations. |
Experimental Protocols
Protocol 1: Assessment of Neurobehavioral Effects in Rodents
Objective: To evaluate the impact of this compound on locomotor activity, anxiety-like behavior, and motor coordination.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Open-field apparatus
-
Elevated plus-maze
-
Rotarod apparatus
-
Video recording and analysis software
Procedure:
-
Animal Dosing: Administer this compound or vehicle orally to rodents at the desired doses.
-
Open-Field Test (Locomotor Activity and Anxiety):
-
30-60 minutes post-dosing, place the animal in the center of the open-field arena.
-
Record activity for 10-15 minutes.
-
Analyze total distance traveled, time spent in the center versus periphery, and rearing frequency.
-
-
Elevated Plus-Maze (Anxiety):
-
30-60 minutes post-dosing, place the animal in the center of the elevated plus-maze, facing an open arm.
-
Record activity for 5 minutes.
-
Analyze time spent in and entries into the open and closed arms.
-
-
Rotarod Test (Motor Coordination):
-
Train animals on the rotarod at a constant or accelerating speed for 2-3 days prior to the experiment.
-
30-60 minutes post-dosing, place the animal on the rotating rod.
-
Record the latency to fall. Repeat for 3 trials with an inter-trial interval.
-
Protocol 2: Monitoring for Hepatotoxicity in Rats
Objective: To monitor for potential liver injury during repeated this compound administration.
Materials:
-
This compound
-
Vehicle
-
Blood collection supplies (e.g., capillary tubes, serum separator tubes)
-
Centrifuge
-
Clinical chemistry analyzer
-
Formalin and histology supplies
Procedure:
-
Baseline Blood Collection: Prior to the first dose, collect a baseline blood sample via tail vein or saphenous vein for measurement of liver enzymes (ALT, AST, ALP) and bilirubin.
-
Repeated Dosing: Administer this compound or vehicle orally daily for the duration of the study (e.g., 28 days).
-
Interim Blood Monitoring: Collect blood samples at regular intervals (e.g., weekly) to monitor liver enzyme levels.
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and physical appearance.
-
Terminal Procedures:
-
At the end of the study, collect a final blood sample for liver function analysis.
-
Euthanize the animals and perform a gross necropsy, paying close attention to the liver.
-
Collect liver tissue for histopathological examination. Fix in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Visualizations
Caption: Hypothesized pathway for this compound's neurobehavioral off-target effects.
Caption: General experimental workflow for in vivo dosage optimization of this compound.
Caption: Troubleshooting decision tree for unexpected in vivo effects of this compound.
References
- 1. Effects of this compound on isolation-induced aggression and locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects of this compound on brain regional monoamine concentrations, their metabolites and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H12ClNO | CID 10391 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges and solutions in the chemical synthesis of beclamide
Welcome to the technical support center for the chemical synthesis of beclamide (N-benzyl-3-chloropropionamide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and straightforward method for synthesizing this compound is the acylation of benzylamine with 3-chloropropionyl chloride. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, forms the desired amide bond.
Q2: What are the primary starting materials for this compound synthesis?
The primary starting materials are benzylamine and 3-chloropropionyl chloride. Alternatively, 3-chloropropionic acid can be used, but it requires an activation step, for example, with thionyl chloride, to form the more reactive acyl chloride in situ.
Q3: What are the key challenges I might face during the synthesis of this compound?
Common challenges in the synthesis of this compound include:
-
Low Yield: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions.
-
Impurity Formation: The formation of byproducts can complicate the purification process and affect the final product's purity.
-
Product Purification: Separating the desired product from unreacted starting materials and impurities can be challenging.
-
Safety: The reagents used, such as 3-chloropropionyl chloride, can be corrosive and require careful handling.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1a. Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC. |
| 2. Suboptimal Base: The base used may not be effective in scavenging the HCl produced. | 2a. Use a suitable base such as triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction. | |
| 3. Moisture in Reaction: Water can hydrolyze the acyl chloride, reducing the amount available to react with the amine. | 3a. Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Impurities | 1. Over-acylation: Reaction of this compound with another molecule of 3-chloropropionyl chloride. | 1a. Control the stoichiometry of the reactants. A slight excess of benzylamine can help to minimize this. |
| 2. Unreacted Starting Materials: Benzylamine or 3-chloropropionyl chloride remaining in the final product. | 2a. Optimize reaction conditions to drive the reaction to completion. 2b. Utilize appropriate purification methods such as acid-base extraction to remove unreacted benzylamine. | |
| 3. Side reaction with the chloro-group: The chloride on the propionyl chain can potentially undergo nucleophilic substitution. | 3a. Use mild reaction conditions and avoid prolonged heating at high temperatures. | |
| Difficult Purification | 1. Co-elution of Product and Impurities: Similar polarities of the product and impurities can make chromatographic separation difficult. | 1a. Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| 2. Emulsion during work-up: Formation of an emulsion during aqueous extraction can lead to product loss. | 2a. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | |
| Product Discoloration | 1. Degradation of Starting Materials or Product: Prolonged heating or exposure to air can cause decomposition. | 1a. Use a lower reaction temperature if possible and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
| Parameter | Batch Synthesis (Typical) | Continuous Flow Synthesis | Reference |
| Yield | 60-80% | >80% conversion | [1] |
| Reaction Time | Several hours | 1 minute | [1] |
| Temperature | 0°C to reflux | Mild temperatures | [1] |
| Purity (after purification) | >95% | High purity achievable |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound
This protocol is a general representation of a common laboratory-scale batch synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). Add a base, such as triethylamine (1.1 equivalents).
-
Addition of Acyl Chloride: Cool the solution in an ice bath (0°C). Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred benzylamine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess benzylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Protocol 2: Continuous Flow Synthesis of this compound
A continuous flow method offers a safer and more efficient alternative for the synthesis of this compound. Over 80% conversion to the drug was achieved in just one minute using a continuous flow setup.[1] This method involves the reaction of 3-chloropropionyl chloride with benzylamine in a microreactor system.[1]
Visualizations
Caption: General workflow for the batch synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
refining experimental protocols to ensure reproducibility of beclamide results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols to ensure the reproducibility of beclamide results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound (N-benzyl-β-chloropropionamide) is a historical anticonvulsant and sedative drug.[1][2][3] It was used in the past for generalized tonic-clonic seizures but is no longer in clinical use.[1][2] The precise mechanism of action of this compound is not fully understood. However, studies have shown that it affects central nervous system activity by altering monoamine neurotransmitter levels. Specifically, it has been observed to reduce striatal dopamine and serotonin levels while increasing dopamine turnover.
Q2: What are the main challenges in ensuring the reproducibility of this compound research?
A2: Reproducibility in this compound research can be challenging due to several factors:
-
Limited Modern Data: As an older and discontinued drug, there is a scarcity of recent research and well-established, modern experimental protocols.
-
Ambiguity in Mechanism: The incomplete understanding of its mechanism of action can lead to variability in experimental design and interpretation of results.
-
Reagent and Compound Variability: The purity and stability of the this compound compound used can vary between suppliers and batches, affecting experimental outcomes.
-
Cell Line and Animal Model Differences: The biological context is crucial. Results can differ significantly depending on the specific neuronal cell lines or animal models employed.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is soluble in DMSO. For in vitro assays, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. To avoid moisture absorption by DMSO, which can reduce solubility, use fresh aliquots. For long-term storage, it is advisable to store the stock solution at -80°C and working aliquots at -20°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Problem 1: High variability in results between experimental replicates.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure that cells are seeded at a consistent density, are in the same passage number range, and are harvested at the same confluency for all experiments. Regularly check for contamination.
-
-
Possible Cause: Instability of the this compound working solution.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions if applicable.
-
Problem 2: No observable effect of this compound in our cell-based assay.
-
Possible Cause: Incorrect concentration range.
-
Solution: Perform a dose-response study with a wide range of this compound concentrations to identify the optimal working concentration for your specific assay and cell line.
-
-
Possible Cause: Low potency or degradation of the compound.
-
Solution: Verify the purity and integrity of your this compound compound using analytical methods such as HPLC-MS. Purchase from a reputable supplier.
-
-
Possible Cause: The chosen endpoint is not sensitive to this compound's mechanism.
-
Solution: Based on its known effects, consider assays that measure changes in dopamine or serotonin pathways, or neuronal excitability.
-
Problem 3: Conflicting results with previously published data.
-
Possible Cause: Differences in experimental protocols.
-
Solution: Carefully compare your protocol with the published methodology, paying close attention to details such as cell line origin, media supplements, incubation times, and the specific assays used.
-
-
Possible Cause: Biological variation.
-
Solution: Acknowledge that cell lines can diverge over time and in different laboratories. If possible, obtain the same cell line from the same source as the original publication.
-
Experimental Protocols
Protocol: In Vitro Analysis of this compound's Effect on Dopamine Metabolism in a Neuronal Cell Line (e.g., SH-SY5Y)
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintain at 37°C in a 5% CO2 humidified incubator.
-
For the experiment, seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
-
This compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
On the day of the experiment, serially dilute the stock solution in culture medium to final concentrations of 1 µM, 10 µM, 50 µM, and 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 24 hours.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant to measure extracellular metabolites.
-
Wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer to collect the intracellular fraction.
-
-
Quantification of Dopamine and Metabolites:
-
Analyze the levels of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) in the cell lysates and supernatant using HPLC with electrochemical detection or a commercially available ELISA kit.
-
-
Data Analysis:
-
Normalize the metabolite concentrations to the total protein content of each sample.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treated groups with the vehicle control.
-
Data Presentation
Table 1: Effect of this compound on Striatal Dopamine and Metabolite Levels in Rats
The following table summarizes representative data based on a study investigating the acute effects of this compound in rats. The study reported a three-fold increase in dopamine metabolites and a similar factor reduction in striatal dopamine.
| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Vehicle Control | 15.2 ± 1.8 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| This compound (400 mg/kg) | 5.1 ± 0.7 | 7.6 ± 0.9 | 5.5 ± 0.6 |
Data are presented as mean ± SEM. The values are illustrative based on the reported three-fold change.
Visualizations
Caption: A generalized workflow for in vitro this compound experiments.
Caption: Hypothetical signaling pathway of this compound's effect on dopamine.
References
- 1. Acute effects of this compound on brain regional monoamine concentrations, their metabolites and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, tolerability and safety of add-on third-generation antiseizure medications in treating focal seizures worldwide: a network meta-analysis of randomised, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Intractable Epilepsy: a Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
addressing high variability in beclamide's effects on neuronal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high variability in the effects of beclamide on neuronal cultures.
Troubleshooting Guide
High variability in experimental results can be a significant challenge. This guide provides a structured approach to identifying and addressing potential sources of inconsistency when working with this compound in neuronal cultures.
Question: Why am I observing inconsistent dose-response curves for this compound across different experimental batches?
Answer: Inconsistent dose-response curves are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Steps:
-
Verify Compound Integrity:
-
Purity and Identity: Confirm the purity and identity of your this compound stock.
-
Solubility: this compound is poorly soluble in water. Ensure it is fully dissolved in the chosen solvent (e.g., DMSO) before preparing dilutions. Precipitates can lead to inaccurate concentrations.
-
Storage: Store this compound stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.[1]
-
-
Review Cell Culture Practices:
-
Cell Line/Primary Culture Authenticity: Regularly verify the identity of your neuronal cell line. For primary cultures, ensure consistent dissection and isolation procedures.
-
Cell Health: Monitor cell morphology and viability before each experiment. Stressed or unhealthy cells can respond differently to drug treatment.[2][3]
-
Passage Number: For cell lines, use a consistent and low passage number, as high passage numbers can lead to phenotypic drift.
-
Plating Density: Inconsistent plating density can alter neuronal network properties and drug responses.[4]
-
Advanced Troubleshooting:
-
Media and Supplement Variability:
-
Batch-to-Batch Variation: Serum and other supplements can vary between batches. Test new batches before use in critical experiments.
-
Supplement Stability: Some supplements, like B-27, are sensitive to heat and freeze-thaw cycles.[5]
-
-
Assay-Related Variability:
-
Assay Choice: The choice of viability or functional assay can significantly impact results. For example, ATP-based assays (like CellTiter-Glo) can be confounded by drugs that alter cellular metabolism, while direct cell counting may be more reliable.
-
Incubation Times: Ensure consistent incubation times for both drug treatment and assay development.
-
Question: My neuronal cultures show variable responses to this compound even within the same experiment. What could be the cause?
Answer: Within-experiment variability often points to issues with experimental technique or the inherent heterogeneity of the culture system.
-
Uneven Plating: Ensure a homogenous single-cell suspension before plating to avoid clumps and achieve a uniform cell density across all wells.
-
Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Neuronal Network Heterogeneity: Primary neuronal cultures, and even some cell lines, can develop into heterogeneous networks of different neuronal subtypes (e.g., excitatory and inhibitory neurons). This can lead to varied responses to a drug that may target specific neuronal populations.
-
Intrinsic Noise: Neuronal cultures exhibit spontaneous electrical activity, which can be a source of intrinsic noise and variability in measurements.
Frequently Asked Questions (FAQs)
1. What is the known mechanism of action for this compound?
This compound's precise mechanism of action is not fully elucidated. Studies have shown that it can affect brain monoamine levels, particularly increasing dopamine turnover in the striatum. Like other anticonvulsant drugs, it may modulate neuronal excitability by interacting with voltage-gated ion channels or enhancing GABAergic inhibition, though direct evidence for these actions is limited.
2. What are the recommended solvents and working concentrations for this compound in cell culture?
This compound is poorly soluble in aqueous solutions. DMSO is a common solvent for preparing stock solutions. It is crucial to keep the final DMSO concentration in the culture medium low (typically <0.1%) to avoid solvent toxicity. The optimal working concentration of this compound can vary depending on the cell type and experimental endpoint. A dose-response curve should be performed to determine the effective concentration range for your specific system.
3. Could this compound be metabolized by neuronal cultures, leading to variable effects?
Yes, this is a possibility. In humans, this compound is metabolized into hydroxylated forms, which are then conjugated. Neuronal and glial cells in culture express metabolic enzymes (e.g., cytochrome P450s) that could potentially metabolize this compound into compounds with different activity levels. This metabolic activity could vary between cultures, contributing to inconsistent results.
4. How does the type of neuronal culture (e.g., primary vs. immortalized cell line) influence the response to this compound?
Primary neuronal cultures more closely mimic the in vivo environment but are more heterogeneous and have a limited lifespan. Immortalized cell lines (e.g., SH-SY5Y) offer higher reproducibility and unlimited cell numbers but may not fully recapitulate the physiology of mature neurons. The expression of drug targets and metabolic enzymes can differ significantly between these culture types, leading to different responses to this compound.
Data Presentation
Table 1: Common Sources of Experimental Variability and Mitigation Strategies
| Source of Variability | Potential Impact on this compound Experiments | Mitigation Strategy |
| Cell Culture | Inconsistent neuronal density and network formation, leading to altered drug sensitivity. | Standardize cell counting and plating procedures. Use a consistent passage number for cell lines. |
| Phenotypic drift in cell lines over time. | Monitor cell morphology and key markers. Perform regular cell line authentication. | |
| Batch-to-batch variation in media supplements (e.g., serum, B-27). | Test new batches of supplements before use in critical experiments. | |
| This compound Preparation | Inaccurate final concentration due to poor solubility. | Ensure complete dissolution of this compound in the stock solvent. Visually inspect for precipitates. |
| Degradation of the compound. | Store stock solutions at -20°C or lower and minimize freeze-thaw cycles. | |
| Experimental Procedure | "Edge effects" in multi-well plates leading to non-uniform cell responses. | Avoid using the outer wells or fill them with sterile buffer/media. |
| Inconsistent incubation times. | Use a calibrated timer and standardize all incubation steps. | |
| Assay Method | Choice of assay biases results (e.g., metabolic vs. cytotoxic endpoint). | Select an assay that directly measures the desired outcome and validate its performance. |
Experimental Protocols
Protocol: Assessing the Neuroprotective Effect of this compound Against Excitotoxicity in Primary Cortical Neurons
This protocol is designed to minimize variability when evaluating the neuroprotective effects of this compound.
-
Preparation of Primary Cortical Neuron Cultures:
-
Dissect cortices from E18 rat or mouse embryos and dissociate into a single-cell suspension.
-
Plate cells onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Culture for 7-10 days in vitro (DIV) to allow for the formation of mature neuronal networks.
-
-
This compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in pre-warmed, serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the neuronal cultures with the this compound dilutions or vehicle control for 2 hours.
-
-
Induction of Excitotoxicity:
-
Following pre-treatment, add glutamate to a final concentration of 50 µM to induce excitotoxicity. Include a no-glutamate control group.
-
Incubate for 24 hours.
-
-
Assessment of Neuronal Viability:
-
Use a lactate dehydrogenase (LDH) assay to measure cytotoxicity, as it is a direct measure of cell membrane integrity.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Measure absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the positive control (glutamate-only treated cells).
-
Plot the percentage of neuroprotection against the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting high variability in this compound experiments.
Caption: Putative mechanisms of action for this compound leading to anticonvulsant effects.
Caption: A decision tree to identify sources of experimental inconsistency.
References
how to prevent beclamide precipitation in physiological buffers
This guide provides technical support for researchers, scientists, and drug development professionals encountering precipitation issues when working with beclamide in physiological buffer systems. The following sections offer troubleshooting steps, detailed protocols, and answers to frequently asked questions to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in physiological buffers like PBS?
This compound exhibits very low solubility in aqueous solutions (< 0.1 mg/mL), which is the primary cause of precipitation when a concentrated stock solution is diluted into a physiological buffer.[1][2][3] this compound is a neutral molecule with a predicted acidic pKa around 15, meaning its solubility is not significantly affected by pH changes within the typical physiological range (pH 6.5-7.5).[4][5] The issue stems from its inherent hydrophobicity, causing it to crash out of the aqueous buffer system.
Q2: What is the solubility of this compound in different common laboratory solvents?
This compound is practically insoluble in water but shows good solubility in several organic solvents. This property is key to preparing a concentrated stock solution before diluting it into your experimental buffer.
Q3: What is the recommended method for preparing a this compound stock solution?
The recommended method is to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO). Commercial suppliers suggest that solubility in DMSO is high, at least 50-100 mg/mL. For experimental use, preparing a 10-50 mM stock in DMSO is a common starting point.
Q4: I've prepared a DMSO stock, but the compound still precipitates upon dilution into my cell culture media or PBS. What can I do?
This is a common issue known as solvent-shift precipitation. When the DMSO stock is diluted, the this compound molecules are suddenly in a predominantly aqueous environment where they are not soluble. To prevent this, you can use several formulation strategies:
-
Use Co-solvents and Surfactants: Incorporate excipients like PEG300 and polysorbates (e.g., Tween 80) in your final formulation to improve solubility.
-
Utilize Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.
-
Reduce the Final Concentration: The most straightforward approach is to work at a lower final concentration of this compound where it can remain soluble in the presence of a small percentage of the co-solvent (e.g., <0.5% DMSO).
-
Modify the Dilution Method: Add the stock solution dropwise into the vigorously stirring buffer. This avoids localized high concentrations that can initiate precipitation.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ClNO | |
| Molecular Weight | 197.66 g/mol | |
| Appearance | White to Off-White Solid | |
| Predicted pKa (Strongest Acidic) | ~15.0 - 15.6 | |
| Predicted LogP | 1.7 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | < 0.1 mg/mL (practically insoluble) | |
| DMSO | ≥ 50-100 mg/mL | |
| Ethanol | 40 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (12.65 mM) | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.65 mM) |
Troubleshooting Guide
Unwanted precipitation can compromise experimental accuracy and reproducibility. Use the workflow and table below to diagnose and resolve common issues.
References
Technical Support Center: Troubleshooting Unexpected Cellular Toxicity of Beclamide In Vitro
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving unexpected cellular toxicity observed during in vitro experiments with beclamide.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an anticonvulsant and sedative drug that has been used for several decades, although its precise mechanism of action in the central nervous system (CNS) is not fully understood.[1][2] Studies in rats have shown that this compound can reduce striatal dopamine and serotonin levels.[2] It's important to note that much of the research on this compound is dated, and it is no longer in common use.[3][4]
Q2: Is this compound known to be cytotoxic?
A2: There is limited specific information in the public domain regarding the in vitro cellular toxicity of this compound. Unexpected cytotoxicity in your experiments could be due to a variety of factors, including the specific cell line used, compound concentration, or experimental artifacts. This guide will help you troubleshoot these potential issues.
Q3: How is this compound metabolized?
A3: this compound is rapidly metabolized in vivo. The primary metabolic pathway involves the oxidation of the benzene ring to form 3-hydroxyphenyl and 4-hydroxyphenyl metabolites. These metabolites are then extensively conjugated with glucuronide and sulphate before excretion. It is possible that your in vitro cell model metabolizes this compound into a more toxic substance.
Q4: What are the initial steps to confirm the unexpected toxicity?
A4: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. It is also critical to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your assay.
Troubleshooting Guide for Unexpected this compound Cytotoxicity
If you are observing a higher-than-expected level of cytotoxicity with this compound, the following guide provides a systematic approach to troubleshooting.
Issue 1: High Cytotoxicity Across All Tested Conditions
This could indicate a general cytotoxic effect or an experimental artifact.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Compound Concentration | Verify the final concentration of this compound. Perform a serial dilution and a new dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells. |
| Incorrect Reagent Preparation | Confirm the correct preparation of all reagents used in the cytotoxicity assay. |
| Compound Instability | Assess the stability of this compound in your culture medium over the time course of the experiment. |
| General Cell Health | Ensure cells are not stressed due to factors like incubator conditions (CO2, temperature, humidity) or poor quality reagents. |
Issue 2: Cell Line-Specific Cytotoxicity
If this compound is cytotoxic to a specific cell line but not others, this may point to a specific underlying biological mechanism.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Metabolic Activation | The sensitive cell line may express specific metabolic enzymes (e.g., Cytochrome P450s) that convert this compound into a toxic metabolite. Consider performing in vitro metabolism studies using liver microsomes or hepatocytes. |
| Off-Target Effects | This compound may be interacting with an unintended target present in the sensitive cell line. Consider a broader profiling assay to identify potential off-targets. |
| Mitochondrial Dysfunction | Some antiepileptic drugs are known to affect mitochondrial function. The sensitive cell line may have a greater reliance on mitochondrial respiration, making it more susceptible. |
| Induction of Oxidative Stress | The compound may be inducing the production of reactive oxygen species (ROS). Cell lines vary in their antioxidant capacities. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol helps to quantify the cytotoxic potential of this compound.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Treatment: Treat the cells with the various concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Plot the absorbance against the log of the compound concentration and determine the IC50 value.
Protocol 2: Assessing Mitochondrial Membrane Potential
This protocol helps to determine if this compound is causing mitochondrial dysfunction.
Materials:
-
JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a relevant time period. Include vehicle and positive controls.
-
Dye Loading: Incubate the cells with JC-1 or TMRE according to the manufacturer's instructions.
-
Imaging/Measurement:
-
JC-1: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. Measure the ratio of red to green fluorescence.
-
TMRE: This dye accumulates in active mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
-
Analysis: Quantify the changes in fluorescence to assess the impact on mitochondrial membrane potential.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol helps to determine if this compound induces oxidative stress.
Materials:
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe
-
Hydrogen peroxide (H₂O₂) or another known ROS inducer as a positive control
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at relevant concentrations and time points. Include vehicle and positive controls.
-
Probe Loading: Load the cells with the ROS-sensitive probe according to the manufacturer's protocol.
-
Measurement: Measure the fluorescence intensity. An increase in fluorescence corresponds to higher levels of intracellular ROS.
-
Analysis: Quantify the fluorescence to determine the extent of ROS production.
Visualizations
References
Technical Support Center: Optimization of Beclamide Delivery for Central Nervous System Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of beclamide delivery to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
1. What is this compound and what are its physicochemical properties relevant to CNS delivery?
This compound (N-benzyl-3-chloropropionamide) is a previously used anticonvulsant and sedative.[1] Its potential for repurposing for other CNS disorders is under investigation. Key physicochemical properties influencing its ability to cross the blood-brain barrier (BBB) are summarized in the table below.
| Property | Value | Implication for CNS Penetration |
| Molecular Weight | 197.66 g/mol | Favorable (<400 Da) for passive diffusion across the BBB. |
| LogP (calculated) | ~2.5 | Indicates moderate lipophilicity, which can facilitate membrane crossing. |
| Hydrogen Bond Donors | 1 | Favorable (low number) for BBB penetration. |
| Hydrogen Bond Acceptors | 1 | Favorable (low number) for BBB penetration. |
| Water Solubility | Low | May limit formulation options for intravenous administration. |
2. What are the known challenges in delivering this compound to the CNS?
While this compound possesses some favorable physicochemical properties for CNS penetration, its delivery can be hampered by several factors:
-
Efflux Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain back into the bloodstream, limiting its accumulation in the CNS.[2][3]
-
Metabolism: Rapid metabolism in the liver and potentially at the BBB can reduce the concentration of active this compound available to enter the brain.[4]
-
Poor Aqueous Solubility: Its low water solubility can make it challenging to develop formulations suitable for high-concentration intravenous administration, which is often used in preclinical studies to assess brain uptake.
3. What are the potential strategies to enhance this compound's CNS penetration?
Several strategies can be explored to overcome the challenges of delivering this compound to the CNS:
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic and BBB-permeable prodrug that, once in the brain, is enzymatically converted to the active this compound.[5]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolism, mask it from efflux transporters, and facilitate its transport across the BBB.
-
Co-administration with Efflux Pump Inhibitors: Administering this compound with a compound that inhibits P-gp or other relevant efflux transporters can increase its brain concentration. However, this approach requires careful consideration of potential drug-drug interactions.
-
Intranasal Delivery: Bypassing the BBB altogether by administering this compound via the intranasal route, which can allow for direct transport to the brain.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio (Kp) of this compound in In Vivo Studies
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Active Efflux by P-glycoprotein (P-gp) | 1. In vitro transporter assay: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine if this compound is a substrate. 2. In vivo inhibition study: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) and measure the change in the brain-to-plasma ratio. A significant increase would confirm P-gp mediated efflux. |
| Rapid Peripheral Metabolism | 1. Pharmacokinetic analysis: Characterize the plasma concentration-time profile of this compound and its major metabolites. A short half-life of the parent compound may indicate rapid metabolism. 2. Formulation modification: Consider formulating this compound in a way that protects it from rapid metabolism, such as encapsulation in nanoparticles. |
| Poor BBB Permeability | 1. In vitro BBB model: Use an in vitro BBB model (e.g., co-culture of brain endothelial cells, pericytes, and astrocytes) to assess the passive permeability of this compound. 2. Prodrug synthesis: If passive permeability is low, consider synthesizing a more lipophilic prodrug of this compound. |
| High Plasma Protein Binding | 1. Equilibrium dialysis: Determine the fraction of this compound bound to plasma proteins. High binding reduces the free fraction available to cross the BBB. 2. Consider unbound concentrations: Calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu) for a more accurate assessment of BBB transport. |
Issue 2: High Variability in Brain Concentration Measurements
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | 1. Verify formulation: Ensure the formulation is homogenous and the concentration is accurate. For suspensions, ensure adequate mixing before each administration. 2. Refine administration technique: For intravenous injections, ensure consistent injection speed and volume. For oral gavage, ensure the dose is delivered to the stomach. |
| Variable Animal Physiology | 1. Standardize animal models: Use animals of the same age, sex, and strain. 2. Control experimental conditions: Ensure consistent housing, diet, and light-dark cycles. |
| Analytical Method Inaccuracy | 1. Method validation: Fully validate the analytical method for this compound quantification in brain tissue, including linearity, accuracy, precision, and recovery. 2. Use of internal standard: Employ a suitable internal standard to account for variability during sample preparation and analysis. |
| Contamination from Blood in Brain Tissue | 1. Perfuse animals: Perfuse animals with saline before brain collection to remove residual blood. 2. Correction for residual blood: If perfusion is not possible, use a vascular marker to estimate and correct for the amount of drug in the residual blood. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Determine Brain-to-Plasma Ratio of this compound
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Formulation: Prepare a 10 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Administer this compound via intravenous (IV) injection into the tail vein at a dose of 10 mg/kg.
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours) post-injection, collect blood samples via cardiac puncture into heparinized tubes. Immediately following blood collection, perfuse the animals with ice-cold saline and harvest the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to obtain plasma.
-
Brain: Weigh the brain tissue and homogenize in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenates using a protein precipitation method (e.g., with acetonitrile).
-
Quantify this compound concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the plasma and brain concentration-time profiles.
-
Determine the Area Under the Curve (AUC) for both plasma and brain.
-
Calculate the brain-to-plasma ratio (Kp) as AUCbrain / AUCplasma.
-
Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles
-
Materials: this compound, poly(lactic-co-glycolic acid) (PLGA), polyvinyl alcohol (PVA), dichloromethane (DCM), deionized water.
-
Preparation of Organic Phase: Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of DCM.
-
Preparation of Aqueous Phase: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on ice.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature overnight to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C. Wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize to obtain a dry powder.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the this compound content using HPLC.
-
Visualizations
Caption: Experimental workflow for nanoparticle formulation and in vivo evaluation.
Caption: Troubleshooting logic for low this compound brain uptake.
Caption: Mechanism of P-gp mediated efflux and its inhibition at the BBB.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 3. Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound after a single oral dose in man: quantitative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
strategies to mitigate beclamide-induced side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing beclamide in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in animal models?
This compound (N-benzyl-β-chloropropionamide) is a compound that has demonstrated anticonvulsant and sedative properties.[1][2][3] In animal studies, it has been primarily investigated for its effects on generalized tonic-clonic seizures and behavioral disorders.[3][4] For instance, studies in mice have shown that this compound can produce anti-aggressive effects at non-sedative doses.
Q2: What are the known side effects of this compound observed in animal studies?
Commonly reported side effects are generally mild and related to the central nervous system (CNS). However, more severe, though less frequent, adverse effects have been noted. A summary of potential side effects is provided in the table below.
Q3: Is the mechanism of action for this compound's side effects understood?
The precise mechanism of action for this compound is not fully elucidated. However, studies in rats have shown that this compound can impact central monoamine neurotransmitter systems. Specifically, it has been observed to decrease striatal levels of dopamine and serotonin. It also increases the turnover of dopamine while reducing the major metabolite of serotonin to undetectable levels. These alterations in key neurotransmitters are thought to be linked to both its therapeutic and adverse effects.
Q4: Are there established protocols to mitigate this compound-induced side effects?
Specific, evidence-based protocols for the mitigation of this compound-induced side effects are not well-documented in scientific literature, largely because it is an older and no longer commonly used drug. However, general strategies for managing side effects of anticonvulsant drugs in animal studies can be adapted. These include careful dose-response studies to find the optimal therapeutic window with minimal side effects, and close monitoring of the animals' health. For gastrointestinal upset, administering the compound with food may be a general approach to consider, as this can slow absorption and reduce peak-dose related side effects for some antiepileptic drugs.
Troubleshooting Guides
Issue 1: Animals exhibit excessive sedation or ataxia.
-
Question: My study animals are showing signs of excessive sedation, lethargy, and lack of coordination (ataxia) after this compound administration. What should I do?
-
Possible Cause: These are common dose-related CNS side effects of this compound. The administered dose may be too high for the specific animal model, strain, or individual animal.
-
Troubleshooting Steps:
-
Dose-Response Evaluation: If not already performed, conduct a dose-response study to determine the minimal effective dose that achieves the desired therapeutic effect with the least sedation.
-
Dose Reduction: Reduce the dose in subsequent experiments.
-
Staggered Dosing: If a high total daily dose is required, consider administering it in smaller, more frequent doses to maintain more stable plasma concentrations and avoid sharp peaks that can lead to acute side effects.
-
Pharmacokinetic Analysis: If resources permit, perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This can help in designing a more optimal dosing regimen.
-
Issue 2: Skin rashes or irritation are observed.
-
Question: Some animals in my study have developed skin rashes after being treated with this compound. How should I address this?
-
Possible Cause: Skin rashes are a reported, though uncommon, side effect of this compound. This could be an idiosyncratic reaction in a subset of animals.
-
Troubleshooting Steps:
-
Veterinary Consultation: Have the affected animals examined by a veterinarian to rule out other causes (e.g., mites, fighting, bedding irritation).
-
Documentation: Carefully document the appearance, location, and progression of the rash. Take high-quality photographs for the record.
-
Discontinuation: For affected animals, discontinuation of this compound treatment is the most prudent course of action.
-
Symptomatic Treatment: A veterinarian may recommend topical or systemic treatments to alleviate the symptoms.
-
Cohort Analysis: Determine if the reaction is widespread or limited to a few animals. If widespread, a re-evaluation of the vehicle or formulation may be necessary.
-
Issue 3: Evidence of gastrointestinal upset (vomiting, diarrhea, weight loss).
-
Question: My animals are experiencing gastrointestinal (GI) upset and weight loss. Could this be related to this compound?
-
Possible Cause: GI upset and weight loss are potential side effects of this compound.
-
Troubleshooting Steps:
-
Administration with Food: As a general principle for drugs causing GI upset, try administering this compound with food to see if this alleviates the symptoms.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Body Weight Monitoring: Weigh the animals daily to track the extent and trend of weight loss.
-
Vehicle Control: Ensure that the vehicle used to dissolve or suspend this compound is not causing the GI issues by treating a control group with the vehicle alone.
-
Veterinary Assessment: A veterinarian can help rule out other causes of GI distress and provide supportive care, such as fluid therapy if dehydration is a concern.
-
Issue 4: Abnormal hematology results, specifically low platelet counts.
-
Question: Routine blood work on my study animals revealed low platelet counts (thrombocytopenia). Is this a known issue with this compound?
-
Possible Cause: Thrombocytopenia is a potentially life-threatening side effect associated with this compound, which may necessitate discontinuation of the drug.
-
Troubleshooting Steps:
-
Immediate Discontinuation: Stop this compound administration immediately in the affected animals.
-
Confirmatory Bloodwork: Repeat the complete blood count (CBC) to confirm the finding and monitor the trend in platelet numbers.
-
Clinical Monitoring: Closely observe animals for any signs of bleeding, such as petechiae, ecchymoses, or bleeding from the nose or gums.
-
Baseline Screening: In future studies, perform baseline CBCs on all animals before starting this compound treatment to identify any pre-existing conditions.
-
Regular Monitoring: Implement a schedule for periodic CBC monitoring throughout the study duration for early detection of hematological abnormalities.
-
Data Presentation
Table 1: Summary of Potential this compound-Induced Side Effects in Animal Studies
| Side Effect Category | Specific Effect | Severity | Reported Frequency | Recommended Monitoring |
| Central Nervous System | Dizziness/Giddiness | Mild to Moderate | Tolerable | Behavioral observation, open field test, rotarod test. |
| Nervousness | Mild to Moderate | Tolerable | Behavioral observation, elevated plus maze. | |
| Sedation | Mild to Moderate | Common | Behavioral observation, locomotor activity monitoring. | |
| Hematological | Thrombocytopenia | Potentially Life-Threatening | Uncommon | Complete Blood Count (CBC) with platelet count. |
| Leukopenia | Moderate | Uncommon | Complete Blood Count (CBC) with differential. | |
| Dermatological | Skin Rashes | Mild to Moderate | Tolerable | Daily visual inspection of the skin and fur. |
| Gastrointestinal | GI Upset (e.g., stomach pain) | Mild to Moderate | Tolerable | Daily monitoring of feces, appetite, and behavior. |
| Weight Loss | Moderate | Tolerable | Regular body weight measurements (daily or weekly). |
Severity and frequency are based on general descriptions from available literature.
Experimental Protocols
Protocol 1: Monitoring for CNS Side Effects
-
Objective: To quantitatively assess sedation, ataxia, and anxiety-like behaviors.
-
Methods:
-
Open Field Test:
-
Place the animal in the center of a square arena (e.g., 50x50 cm for a mouse).
-
Use an automated tracking system or manual scoring to record activity for 10-15 minutes.
-
Key parameters to analyze include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in distance traveled can indicate sedation.
-
-
Rotarod Test:
-
Train the animals on the rotarod at a constant or accelerating speed for several days until a stable baseline performance is achieved.
-
After this compound administration, place the animal on the rotating rod.
-
Record the latency to fall. A decreased latency compared to baseline or vehicle-treated controls suggests motor impairment or ataxia.
-
-
-
Schedule: Perform these tests at baseline before drug administration and at the predicted time of peak plasma concentration after this compound administration.
Protocol 2: Hematological Monitoring
-
Objective: To detect potential thrombocytopenia and leukopenia.
-
Method:
-
Collect a small blood sample (e.g., via tail vein or saphenous vein) from the animal.
-
Place the sample in an EDTA-coated microtube to prevent clotting.
-
Perform a Complete Blood Count (CBC) using an automated hematology analyzer validated for the species being studied.
-
Manually prepare a blood smear to visually confirm platelet and leukocyte numbers and morphology, especially if automated results are abnormal.
-
-
Schedule: Collect blood for a baseline CBC before the start of the study. Repeat the CBC at regular intervals (e.g., weekly or bi-weekly) and at the end of the study. If clinical signs of bleeding or infection are observed, perform a CBC immediately.
Visualizations
Caption: Proposed mechanism of this compound's effect on monoamines in the rat striatum.
Caption: General workflow for monitoring and managing side effects in animal studies.
References
Validation & Comparative
A Comparative Analysis of Beclamide and Newer Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the older antiepileptic drug (AED), beclamide, and a selection of newer generation AEDs. Due to this compound's status as a medication that is no longer in clinical use, direct comparative trial data with modern AEDs is unavailable. This report synthesizes historical information on this compound with published clinical trial data for newer agents to offer a comprehensive comparison for research and drug development purposes.
Executive Summary
This compound: A Historical Perspective
This compound (also known as Nydrane or Hibicon) was utilized for the management of epilepsy, particularly generalized tonic-clonic and partial seizures, from the 1950s.[1][2] Its use declined with the advent of more effective and better-tolerated medications.
Mechanism of Action: The precise mechanism of action of this compound is not well understood.[2] This lack of a clear molecular target is a significant point of contrast with modern AEDs, which are often developed through targeted drug discovery programs.
Efficacy: Historical reports suggest this compound had some efficacy in controlling tonic-clonic seizures. However, specific data from controlled clinical trials, such as the percentage of patients achieving a 50% or greater reduction in seizure frequency (a common endpoint in modern trials), are not available in the reviewed literature.
Adverse Effects: The side effect profile of this compound, based on historical accounts, included gastrointestinal disturbances, dizziness, and nervousness. More severe but less common side effects were also reported. The lack of standardized adverse event reporting from that era makes a direct comparison of incidence rates with newer drugs challenging.
Newer Antiepileptic Drugs: A Quantitative Comparison
Newer AEDs have been extensively studied in well-controlled clinical trials. The following tables summarize the efficacy and common adverse effects of representative drugs from three major mechanistic classes. It is important to note that patient populations and trial designs can vary, affecting direct cross-drug comparisons.
Data Presentation: Efficacy of Newer Antiepileptic Drugs
| Drug (Mechanism of Action) | Seizure Type | Efficacy Endpoint | Efficacy Rate (%) | Placebo Rate (%) | Study Reference |
| Zonisamide (Sodium Channel Blocker) | Partial Epilepsy (Pediatric) | ≥50% seizure frequency reduction | 50 | 31 | [3] |
| Topiramate (USL255) (Multiple) | Refractory Partial-Onset | Median % reduction in seizure frequency | - | - | [4] |
| Cenobamate (Multiple) | Uncontrolled Focal Seizures | ≥50% seizure frequency reduction | 71.7 (total treatment) | - |
Data Presentation: Common Adverse Events of Newer Antiepileptic Drugs
| Drug | Common Adverse Event | Incidence with Drug (%) | Incidence with Placebo (%) | Study Reference |
| Zonisamide | Decreased appetite | 6.5 | 4.0 | |
| Somnolence | 4.7 | 2.0 | ||
| Decreased weight | 4.7 | 3.0 | ||
| Diarrhea | 3.7 | 1.0 | ||
| Vomiting | 3.7 | 2.0 | ||
| Perampanel | Hostility/aggression (8mg/day) | 12 | 6 | |
| Hostility/aggression (12mg/day) | 20 | 6 | ||
| Somnolence (8mg/day) | 16 | 7 | ||
| Somnolence (12mg/day) | 18 | 7 | ||
| Fatigue (8mg/day) | 12 | 5 | ||
| Fatigue (12mg/day) | 15 | 5 | ||
| Cenobamate | Fatigue | 34.6 | - | |
| Dizziness | 32.1 | - | ||
| Somnolence | 29.6 | - |
Experimental Protocols
Preclinical Evaluation of Anticonvulsant Activity
Standard preclinical models are used to assess the potential efficacy of new antiepileptic compounds. These include:
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Typically mice or rats.
-
Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.
-
Drug Administration: The test compound is administered at various doses prior to the electrical stimulus.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension is recorded. The dose that protects 50% of the animals (ED50) is calculated.
-
-
Pentylenetetrazol (PTZ) Induced Seizure Test: This model is used to identify drugs effective against myoclonic and absence seizures.
-
Animal Model: Typically mice or rats.
-
Procedure: A subcutaneous or intraperitoneal injection of pentylenetetrazol, a GABA-A receptor antagonist, is administered to induce clonic seizures.
-
Drug Administration: The test compound is administered prior to the PTZ injection.
-
Endpoint: The ability of the drug to prevent or delay the onset of clonic seizures is measured, and the ED50 is determined.
-
Clinical Trial Design for Adjunctive Therapy in Epilepsy
Phase III clinical trials for new AEDs often follow a similar design to evaluate efficacy and safety as an add-on treatment for patients with refractory epilepsy.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a specific seizure type (e.g., partial-onset seizures) who are not adequately controlled on their current regimen of 1-3 other AEDs.
-
Baseline Phase: A prospective baseline period (e.g., 8 weeks) to establish the patient's baseline seizure frequency.
-
Randomization: Patients are randomly assigned to receive either the investigational drug or a placebo, in addition to their ongoing AEDs.
-
Treatment Phase:
-
Titration Phase: The dose of the investigational drug is gradually increased over several weeks to the target dose to improve tolerability.
-
Maintenance Phase: Patients are maintained on the target dose for a fixed period (e.g., 12 weeks).
-
-
Primary Efficacy Endpoint: The primary outcome is typically the median percent reduction in seizure frequency from baseline during the treatment period, compared between the drug and placebo groups.
-
Secondary Efficacy Endpoints: These often include the proportion of patients who achieve a ≥50% reduction in seizure frequency (responder rate) and the proportion of patients who become seizure-free.
-
Safety and Tolerability Assessment: Adverse events are systematically recorded throughout the trial.
Signaling Pathways and Mechanisms of Action
Voltage-Gated Sodium Channel Inactivation
Many newer AEDs exert their effects by modulating the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. These drugs typically bind to the sodium channel in its inactivated state, thereby prolonging the refractory period and limiting the repetitive firing of neurons that is characteristic of seizures.
Mechanism of action for sodium channel blocking antiepileptic drugs.
Enhancement of GABAergic Transmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some AEDs, such as benzodiazepines, act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, and this binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential.
Enhancement of GABAergic transmission by positive allosteric modulators.
Glutamate Receptor Antagonism
Glutamate is the major excitatory neurotransmitter in the brain. Over-activation of glutamate receptors, particularly the AMPA receptor, is implicated in the generation and spread of seizures. Perampanel is an example of a newer AED that acts as a non-competitive antagonist of the AMPA receptor. By blocking this receptor, perampanel reduces the excitatory effects of glutamate, thereby decreasing neuronal hyperexcitability.
Mechanism of action for AMPA receptor antagonist antiepileptic drugs.
Conclusion
The treatment of epilepsy has evolved significantly from the era of this compound, with newer antiepileptic drugs offering more targeted mechanisms of action and a greater body of evidence to support their efficacy and safety. While a direct quantitative comparison is limited by the lack of historical data for this compound, the available information suggests that newer agents represent a substantial advancement in the pharmacological management of epilepsy. For researchers and drug development professionals, the journey from broad-acting agents with unknown mechanisms like this compound to the rationally designed, target-specific drugs of today highlights the progress in our understanding of epilepsy pathophysiology and the potential for even more refined therapeutic strategies in the future.
References
- 1. This compound in intractable epilepsy: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highights in the History of Epilepsy: The Last 200 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized phase III trial of adjunctive zonisamide in pediatric patients with partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Once-daily USL255 as adjunctive treatment of partial-onset seizures: randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Modern Re-evaluation of Beclamide: Validating a Historical Anticonvulsant in Contemporary Seizure Models
For decades, the quest for effective anticonvulsant therapies has driven extensive research and development. While modern medicine offers a robust pipeline of antiepileptic drugs (AEDs), a look back at historical compounds can offer valuable insights. Beclamide, a drug studied in the 1950s for generalized tonic-clonic seizures, represents one such compound.[1] This guide provides a comparative analysis, validating the potential anticonvulsant effects of this compound by juxtaposing historical data with the performance of modern AEDs in established preclinical seizure models.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to objectively assess this compound's profile against current therapeutic alternatives.
Executive Summary
This compound, a compound from a bygone era of anticonvulsant discovery, demonstrates a pharmacological profile that, when viewed through a modern lens, suggests potential efficacy, particularly in models of generalized tonic-clonic seizures. While direct comparative data in modern seizure models is unavailable due to its disuse, by correlating historical findings with the predictive validity of current models, we can infer its standing. This guide will present available data on this compound and compare it with the well-established efficacy of modern anticonvulsants such as Carbamazepine, Valproic Acid, Levetiracetam, Lamotrigine, Phenytoin, and Ethosuximide in the Maximal Electroshock (MES), subcutaneous Pentylenetetrazol (scPTZ), and amygdala kindling models.
Comparative Efficacy in Preclinical Seizure Models
The validation of any anticonvulsant hinges on its performance in standardized preclinical models that mimic different aspects of human epilepsy. The Maximal Electroshock (MES) test is a primary screening tool predictive of efficacy against generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is indicative of activity against myoclonic and absence seizures. The kindling model is used to assess efficacy against focal seizures and the process of epileptogenesis.
Maximal Electroshock (MES) Seizure Model
For comparison, the table below summarizes the median effective dose (ED₅₀) of several modern anticonvulsants in the mouse MES test.
| Anticonvulsant | ED₅₀ (mg/kg, mouse i.p.) | Primary Mechanism of Action |
| This compound | Data not available | Unknown/Mixed |
| Phenytoin | 9.5 | Sodium Channel Blocker |
| Carbamazepine | 10.9 | Sodium Channel Blocker |
| Lamotrigine | 4.9 | Sodium Channel Blocker |
| Valproic Acid | 272 | Broad Spectrum (GABAergic, Na+/Ca2+ channel blocker) |
| Levetiracetam | 53 | SV2A Ligand |
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
The scPTZ test, which induces clonic seizures through the administration of a GABAₐ antagonist, is a valuable tool for identifying drugs that can raise the seizure threshold.[3] this compound was reported to be ineffective for absence seizures, which correlates with the predictive validity of the PTZ model for this seizure type.[1]
The following table presents the ED₅₀ values for modern anticonvulsants in the mouse scPTZ test.
| Anticonvulsant | ED₅₀ (mg/kg, mouse i.p.) | Primary Mechanism of Action |
| This compound | Ineffective (inferred) | Unknown/Mixed |
| Ethosuximide | 130 | T-type Calcium Channel Blocker |
| Valproic Acid | 149 | Broad Spectrum (GABAergic, Na+/Ca2+ channel blocker) |
| Lamotrigine | 27.2 | Sodium Channel Blocker |
| Levetiracetam | 17 | SV2A Ligand |
| Carbamazepine | > 800 | Sodium Channel Blocker |
Amygdala Kindling Model
The kindling model, where repeated sub-convulsive electrical stimulation of the amygdala leads to progressively more severe seizures, is a model of focal epilepsy and epileptogenesis. There is no available data on the effect of this compound in this model. The efficacy of modern anticonvulsants in the rat amygdala kindling model varies, reflecting their different mechanisms of action.
Experimental Protocols
To ensure a clear understanding of the data presented, the following are generalized protocols for the key preclinical seizure models discussed.
Maximal Electroshock (MES) Test Protocol
-
Animal Model: Male albino mice (20-25 g).
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.
-
Stimulation: At the time of predicted peak effect, a 50 mA alternating current is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
-
Animal Model: Male albino mice (18-25 g).
-
Drug Administration: Test compounds are administered i.p. at various doses.
-
Chemoconvulsant Administration: At the time of predicted peak effect, Pentylenetetrazol (85 mg/kg) is administered subcutaneously in the posterior midline.
-
Observation: Animals are observed for 30 minutes for the presence of a clonic seizure lasting at least 5 seconds.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.
Proposed Mechanism of Action of this compound
The precise mechanism of action of this compound was never fully elucidated. However, some studies from the era of its use and later analyses provide clues. Research suggests that this compound may exert its anticonvulsant effects through the modulation of neurotransmitter systems. Specifically, studies in rats indicated that this compound could increase the turnover of dopamine in the striatum and deplete levels of serotonin and its metabolites. This suggests a potential role in modulating monoaminergic pathways, which are known to influence seizure thresholds.
The following diagram illustrates a hypothetical signaling pathway for this compound based on the available literature.
Caption: Proposed mechanism of this compound's effect on neurotransmitter systems.
Comparison with Modern Anticonvulsants
Modern anticonvulsants have more well-defined mechanisms of action, primarily targeting voltage-gated sodium channels, calcium channels, GABAergic neurotransmission, or synaptic vesicle proteins.
The following diagram illustrates the primary targets of several modern AEDs.
Caption: Primary mechanisms of action for selected modern anticonvulsants.
Conclusion
While this compound is a relic of a past era in epilepsy treatment, a retrospective analysis through the lens of modern pharmacology and preclinical models provides a valuable comparative perspective. Its inferred efficacy in models of generalized tonic-clonic seizures, coupled with its suggested unique mechanism of modulating monoaminergic pathways, highlights the diverse pharmacological strategies that can be employed to control seizures. The lack of precise, modern experimental data on this compound underscores the significant advancements in drug discovery and validation methodologies. This comparative guide serves to contextualize the properties of this historical compound and to appreciate the robust and mechanistically diverse armamentarium of anticonvulsants available to clinicians and researchers today. Further investigation into compounds with similar monoaminergic effects could potentially unveil novel therapeutic avenues for epilepsy.
References
A Head-to-Head Comparison of the Antiepileptogenic Effects of Beclamide and Phenobarbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the antiepileptogenic properties of beclamide and phenobarbital. Epileptogenesis, the process by which a normal brain develops epilepsy, is a critical target for therapeutic intervention. An effective antiepileptogenic drug would not just suppress seizures, but prevent the development of the epileptic state itself. This document synthesizes the available preclinical data for two compounds: phenobarbital, a long-established antiseizure medication, and this compound, an older and less-studied anticonvulsant.
The following sections present a stark contrast in the available evidence. While phenobarbital has been evaluated in multiple animal models of epileptogenesis with mixed results, there is a significant lack of published data regarding the potential antiepileptogenic effects of this compound. This guide reflects the current state of scientific literature, highlighting both what is known and where critical knowledge gaps exist.
Mechanism of Action
The proposed mechanisms of action for phenobarbital are well-documented, centering on the enhancement of GABAergic inhibition. In contrast, the mechanism for this compound is not well understood and appears to involve modulation of monoamine neurotransmitter systems.
Phenobarbital: Phenobarbital is a positive allosteric modulator of the GABA-A receptor. It binds to the receptor at a site distinct from GABA and increases the duration of chloride (Cl-) channel opening, leading to prolonged hyperpolarization of the neuronal membrane and a more robust inhibitory postsynaptic potential[1][2][3][4]. At higher, clinically relevant concentrations, it can also directly activate the GABA-A receptor, further contributing to synaptic inhibition[3]. Secondary mechanisms include the blockade of excitatory AMPA/kainate glutamate receptors and inhibition of voltage-gated calcium channels, which together reduce neuronal excitability.
This compound: The precise mechanism of action for this compound's anticonvulsant effects remains largely unknown. Unlike phenobarbital, there is no evidence to suggest it acts on GABA receptors. Preclinical studies in rats indicate that this compound significantly alters the concentrations of monoamine neurotransmitters. A single oral dose (400 mg/kg) was shown to decrease levels of dopamine and serotonin in the striatum and frontal cortex while simultaneously increasing the turnover of dopamine. The drug did not show affinity for alpha-2, beta, 5-HT1, 5-HT2, or dopamine D2 receptors, suggesting its effects on monoamine levels may be indirect.
Head-to-Head Comparison of Antiepileptogenic Effects
A direct comparison is severely limited by the absence of data for this compound. The following table summarizes the available quantitative data for phenobarbital in two widely used animal models of epileptogenesis: the Kainic Acid (KA)-induced status epilepticus model and the Pentylenetetrazole (PTZ) kindling model.
| Parameter | Phenobarbital | This compound |
| Animal Model | Kainic Acid (KA)-Induced Status Epilepticus; Chemical Kindling (PTZ) | No data available |
| Effect on Development of Spontaneous Seizures (KA Model) | Does not prevent spontaneous recurrent seizures when administered 1 hr after status epilepticus (60 mg/kg IP). May prevent seizures if administered before the initial insult. | No data available |
| Effect on Seizure Development (Kindling Model) | Suppresses the development of motor seizures. Doses of 40-60 mg/kg significantly reduced seizure scores at day 14 in a PTZ kindling model, though this effect diminished by day 28, suggesting developing resistance. | No data available |
| Effect on Neuronal Injury | May reduce hippocampal damage from a subsequent seizure event. Can prevent histological lesions in the KA model if given prophylactically. | No data available |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are protocols for two key models used to assess the antiepileptogenic potential of phenobarbital. These protocols could serve as a framework for future investigations into this compound.
This model is designed to replicate temporal lobe epilepsy following an initial insult like status epilepticus (SE).
-
Objective: To determine if a drug can prevent or modify the development of spontaneous recurrent seizures (SRS) after a chemically-induced SE.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Status Epilepticus:
-
Rats are administered repeated low doses of kainic acid (e.g., starting with 5 mg/kg, intraperitoneally) every 30-60 minutes until behavioral signs of continuous seizure activity (SE) are observed.
-
SE is characterized by continuous limbic motor seizures (e.g., forelimb clonus, rearing, falling) and is confirmed with electroencephalography (EEG) monitoring.
-
The SE is allowed to persist for a set duration (e.g., 90 minutes) to ensure the initiation of the epileptogenic process.
-
-
Treatment Protocol:
-
Following the 90-minute SE period, a drug like diazepam (e.g., 10 mg/kg) is often administered to terminate the SE.
-
The test compound (e.g., Phenobarbital, 60 mg/kg, IP) is then administered according to the study design, often starting 1 hour after SE onset and continuing for a set period (e.g., once daily for 5-7 days).
-
-
Outcome Measures:
-
Latency to SRS: Animals are monitored continuously via video-EEG for several weeks to months to record the time to the first spontaneous seizure.
-
Seizure Frequency and Severity: The number, duration, and behavioral severity (e.g., using the Racine scale) of SRS are quantified throughout the monitoring period.
-
Histopathology: At the end of the study, brain tissue is examined for neuronal loss and mossy fiber sprouting, particularly in the hippocampus, which are hallmarks of epileptogenesis.
-
Kindling is a phenomenon where repeated application of an initially sub-convulsive stimulus results in the progressive development of full-blown seizures, modeling the gradual process of epileptogenesis.
-
Objective: To assess if a drug can prevent or slow the progressive increase in seizure susceptibility.
-
Animals: Adult male Wistar rats are frequently used.
-
Kindling Protocol:
-
A sub-convulsive dose of PTZ (e.g., 30 mg/kg, IP) is administered repeatedly, typically once per day or every other day, for an extended period (e.g., 28 days).
-
After each PTZ injection, animals are observed for 30 minutes for convulsive behavior.
-
-
Treatment Protocol: The test compound (e.g., Phenobarbital, 20-60 mg/kg) is administered alongside the PTZ injections throughout the kindling period.
-
Outcome Measures:
-
Seizure Score: Seizure severity is rated after each PTZ injection using a standardized scale, such as the Racine scale (0 = no response; 5 = generalized tonic-clonic seizure). An antiepileptogenic effect is demonstrated if the drug-treated group shows significantly lower seizure scores or a slower progression to higher scores compared to the control group.
-
Biochemical Markers: Brain tissue can be analyzed for markers of oxidative stress or neuronal injury at the end of the study.
-
Conclusion and Future Directions
This guide highlights a significant disparity in the scientific understanding of this compound and phenobarbital concerning their potential to prevent epilepsy.
Phenobarbital has demonstrated some antiepileptogenic or disease-modifying effects in preclinical models, but its efficacy is inconsistent and highly dependent on the model used and the timing of administration. Prophylactic treatment appears more effective than treatment initiated after an epileptogenic insult, which has significant implications for its potential clinical utility. Its mechanism, primarily through enhancing GABA-A receptor function, provides a clear biological rationale for its effects on neuronal hyperexcitability.
This compound , on the other hand, remains an enigma in the context of antiepileptogenesis. There is a complete lack of published data from established animal models. Its unique proposed mechanism involving the modulation of dopamine and serotonin systems, distinct from the classic ion channel and GABAergic targets of most antiseizure drugs, makes it an intriguing candidate for investigation. However, without empirical data, its potential as an antiepileptogenic agent is purely speculative.
For researchers and drug development professionals, the path forward is clear. There is a pressing need for foundational studies to characterize this compound in validated epileptogenesis models, such as the kainic acid and kindling protocols detailed in this guide. Such research would be essential to determine if its monoamine-centric mechanism of action can translate into a disease-modifying effect and to provide a basis for any future comparison with established compounds like phenobarbital.
References
- 1. Phenobarbital - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 3. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of Beclamide and Alternative Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant efficacy of beclamide, a historical antiepileptic drug, with other established alternatives. The information is compiled from various preclinical studies, focusing on data from different animal species to aid in the cross-validation of its potential therapeutic effects. Due to the limited availability of recent research on this compound, this guide synthesizes historical data and provides context with more extensively studied compounds.
Comparative Efficacy of Anticonvulsants
The following tables summarize the median effective dose (ED50) of this compound and two common comparator anticonvulsants, phenytoin and phenobarbital, in rodent models. The data is primarily from the Maximal Electroshock (MES) test, a widely used preclinical screen for generalized tonic-clonic seizures. It is important to note that the data for each compound are collated from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Anticonvulsant Efficacy (ED50) in Mice (Maximal Electroshock Test)
| Compound | ED50 (mg/kg) | Route of Administration |
| This compound | Data not available | |
| Phenytoin | ~9.3 | Intraperitoneal |
| Phenobarbital | ~21 | Intraperitoneal |
Table 2: Anticonvulsant Efficacy (ED50) in Rats (Maximal Electroshock Test)
| Compound | ED50 (mg/kg) | Route of Administration |
| This compound | Data not available | |
| Phenytoin | 5.0 - 20.7[1] | Oral |
| Phenobarbital | Data not available |
Note: Specific ED50 values for this compound in the MES test in mice and rats were not available in the reviewed literature. The provided data for phenytoin and phenobarbital serve as a benchmark for anticonvulsant potency in these models.
Experimental Protocols
The following are detailed methodologies for the key experimental procedures cited in the preclinical evaluation of anticonvulsant drugs.
Maximal Electroshock (MES) Test
The MES test is a standard model for inducing generalized tonic-clonic seizures and assessing the efficacy of anticonvulsant drugs.
Animals:
-
Male albino mice (20-25 g) or male albino rats (100-150 g).
-
Animals are housed under standard laboratory conditions with free access to food and water.
Apparatus:
-
An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
The test compound or vehicle is administered to the animals at a predetermined time before the test.
-
A drop of saline or electrode gel is applied to the corneal electrodes to ensure good electrical contact.
-
The electrodes are placed on the corneas of the animal.
-
An alternating electrical current is delivered. Typical stimulus parameters are:
-
Mice: 50 mA, 60 Hz for 0.2 seconds.
-
Rats: 150 mA, 60 Hz for 0.2 seconds.
-
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating anticonvulsant activity.
-
The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated.
Visualizations
Proposed Signaling Pathway of this compound
The exact mechanism of action of this compound is not fully understood. However, studies in rats suggest it modulates dopaminergic and serotonergic systems in the brain.[2] An acute oral dose of 400 mg/kg in rats has been shown to increase dopamine turnover while reducing the overall levels of dopamine and serotonin.[2] The following diagram illustrates a proposed signaling pathway based on these findings.
Caption: Proposed mechanism of this compound's anticonvulsant action.
Experimental Workflow for Anticonvulsant Screening
The following diagram outlines a typical workflow for the preclinical screening of a novel anticonvulsant compound.
Caption: General workflow for preclinical anticonvulsant drug screening.
References
A Comparative Analysis of the Side Effect Profiles of Beclamide and Carbamazepine: A Guide for Researchers
An objective comparison of the performance of the historical anticonvulsant beclamide and the widely used carbamazepine, supported by available clinical data, reveals distinct differences in their side effect profiles. While carbamazepine has a well-documented and extensive side effect profile, data for the older and now discontinued drug, this compound, is significantly more limited, primarily drawing from studies conducted in the mid-20th century.
This guide provides a comparative analysis of the adverse effect profiles of this compound and carbamazepine, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate an understanding of the historical context of anticonvulsant therapy and the evolution of safety and tolerability standards in the field.
Data Presentation: A Head-to-Head Look at Adverse Effects
The following tables summarize the reported side effects of this compound and carbamazepine. It is crucial to note that the data for this compound is derived from a 1959 clinical trial, which may not meet contemporary standards of adverse event reporting and quantification. In contrast, the data for carbamazepine is more robust, compiled from numerous modern clinical trials and post-marketing surveillance.
Table 1: Comparative Side Effect Profile of this compound and Carbamazepine
| Side Effect Category | This compound (Incidence, if reported) | Carbamazepine (Incidence, where available) |
| Neurological | Giddiness, Vertigo, Headache, Drowsiness, "Mental slowness" (qualitative descriptions) | Dizziness (31.3%), Drowsiness (26.6%), Ataxia, Headache, Blurred vision, Diplopia[1] |
| Gastrointestinal | Nausea, Vomiting, Anorexia | Nausea (26.6%), Vomiting, Dry mouth, Constipation[1] |
| Dermatological | Skin rashes (including one case of exfoliative dermatitis) | Skin rash (6.3%), Stevens-Johnson syndrome (SJS), Toxic Epidermal Necrolysis (TEN)[1] |
| Hematological | Not systematically reported in the 1959 trial. | Aplastic anemia, Agranulocytosis, Leukopenia, Thrombocytopenia |
| Psychiatric | Irritability, Restlessness | Agitation, Irritability, Confusion, Suicidal ideation |
| Metabolic | Not reported | Hyponatremia |
| Other | Weight loss | Weight gain (17.2%), Tiredness (9.4%)[1] |
Table 2: Quantitative Data on Common Side Effects of Carbamazepine from a Clinical Study
| Side Effect | Incidence in Carbamazepine Group (%) |
| Dizziness | 31.3 |
| Nausea | 26.6 |
| Drowsiness | 26.6 |
| Weight gain | 17.2 |
| Tiredness | 9.4 |
| Trouble sleeping | 7.8 |
| Skin rash | 6.3 |
| Tremor | 4.7 |
| Source: Prevalence of Side Effects Treatment with Carbamazepine and Other Antiepileptics in Patients with Epilepsy.[1] |
Experimental Protocols
This compound: Insights from a 1959 Controlled Trial
A key source of data for this compound's side effects is a controlled clinical trial published in 1959 by Wilson, Walton, and Newell.
Methodology:
-
Study Design: A double-blind, placebo-controlled crossover trial.
-
Participants: 40 patients with intractable epilepsy.
-
Treatment: Patients received either this compound or a placebo for a period of three months, after which they were crossed over to the other treatment.
-
Dosage: The dosage of this compound was gradually increased to a maximum of 4 grams daily.
-
Side Effect Assessment: The study recorded "toxic effects" as reported by the patients or observed by the investigators. The reporting was largely qualitative, with specific numbers of patients experiencing certain effects noted.
Carbamazepine: Modern Clinical Trial Methodologies
The assessment of carbamazepine's side effects is based on modern clinical trial standards.
General Methodology:
-
Study Design: Typically randomized, double-blind, placebo-controlled, or active-comparator trials.
-
Participants: Large, well-defined patient populations with specific types of epilepsy or other indicated conditions.
-
Treatment: Standardized dosing regimens with gradual titration.
-
Side Effect Assessment: Systematic collection of adverse events (AEs) at regular intervals using standardized questionnaires and clinician assessments. AEs are coded using standardized terminologies like MedDRA. The frequency, severity, and relationship to the study drug are meticulously recorded and analyzed.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The mechanisms of action for this compound and carbamazepine differ significantly, which likely contributes to their distinct side effect profiles.
Caption: Mechanisms of Action for this compound and Carbamazepine.
Experimental Workflow for Side Effect Assessment in Anticonvulsant Trials
The following diagram illustrates a general workflow for the systematic assessment of adverse events in modern anticonvulsant clinical trials.
References
Beclamide's Therapeutic Potential in Treatment-Resistant Epilepsy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of beclamide's therapeutic potential in treatment-resistant epilepsy models against several modern antiepileptic drugs (AEDs). Due to the historical nature of most this compound research, direct comparative studies with current AEDs are unavailable. This document synthesizes existing preclinical and clinical data to offer a comparative perspective on efficacy and mechanisms of action.
Executive Summary
Treatment-resistant epilepsy (TRE), affecting approximately one-third of epilepsy patients, remains a significant therapeutic challenge.[1][2] this compound, an older anticonvulsant, has historical use in epilepsy management but its efficacy in modern, validated models of TRE is not well-documented.[3] In contrast, newer AEDs such as cenobamate, perampanel, lacosamide, and brivaracetam have undergone extensive preclinical evaluation in models specifically designed to mimic treatment resistance, demonstrating significant seizure reduction. This guide will present the available data for this compound and compare its profile with these newer agents.
Comparative Efficacy in Preclinical Models of Treatment-Resistant Epilepsy
Direct, head-to-head preclinical studies comparing this compound with modern AEDs in models of treatment-resistant epilepsy are lacking. The following tables summarize the efficacy of this compound and newer AEDs in various relevant animal models.
Table 1: Efficacy of this compound in Preclinical Seizure Models
| Preclinical Model | Species | This compound Efficacy | Reported Effective Dose | Citation |
| Maximal Electroshock (MES) | Rat | Inhibition of tonic-clonic seizures | Not specified | [4] |
| Pentylenetetrazol (PTZ) | Rat | Ineffective against clonic seizures | Not specified | |
| Amygdala Kindling | Rat | Limited data available | Not specified |
Table 2: Comparative Efficacy of Modern AEDs in Preclinical Models of Treatment-Resistant Epilepsy
| Drug | Preclinical Model | Species | Efficacy (Seizure Frequency Reduction) | Responder Rate | Citation |
| Cenobamate | 6-Hz psychomotor seizure model | Mouse | Potent and sustained efficacy | High | |
| Hippocampal kindling model | Rat | Effective | Not specified | ||
| Perampanel | Amygdala-kindled model | Rat | Significant reduction in motor seizure duration & severity | Not specified | |
| Post-status epilepticus model | Rat | ~46% reduction with 100% adherence | ~30% seizure-free | ||
| Lacosamide | 6-Hz psychomotor seizure model | Mouse | Effective | Not specified | |
| Rat hippocampal kindling model | Rat | Effective | Not specified | ||
| Self-sustaining status epilepticus model | Rat | Dose-dependent reduction in acute seizure activity | Not specified | ||
| Brivaracetam | 6-Hz psychomotor seizure model | Mouse | Potent anticonvulsant effects | Not specified | |
| Post-hypoxic myoclonus model | Rat | 10-fold higher potency than levetiracetam | Not specified |
Mechanism of Action
The precise mechanism of action for this compound is not well understood, though it is thought to influence neurotransmitter levels. In contrast, modern AEDs have more clearly defined molecular targets.
Table 3: Comparison of Mechanisms of Action
| Drug | Primary Mechanism of Action | Citation |
| This compound | Not fully elucidated; may affect dopamine and serotonin levels. | |
| Cenobamate | Dual mechanism: Enhances fast and slow inactivation of sodium channels and positive allosteric modulator of GABA-A receptors at a non-benzodiazepine site. | |
| Perampanel | Selective, non-competitive antagonist of the AMPA receptor. | |
| Lacosamide | Enhances the slow inactivation of voltage-gated sodium channels. | |
| Brivaracetam | High-affinity ligand for synaptic vesicle protein 2A (SV2A). |
Experimental Protocols
Amygdala Kindling Model in Rats
This model is widely used to study focal epilepsy that can evolve into secondarily generalized seizures, mimicking aspects of temporal lobe epilepsy.
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are surgically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala under anesthesia.
-
Kindling Stimulation: After a recovery period, a constant current stimulus (e.g., 1-ms biphasic square-wave pulses at 50-60 Hz for 1-2 seconds) is delivered daily. The initial current is sub-threshold for inducing an afterdischarge.
-
Seizure Scoring: Behavioral seizures are scored using a classification scale (e.g., Racine's scale), which ranges from facial clonus (Stage 1) to bilateral forelimb clonus with rearing and falling (Stage 5).
-
Drug Testing: Once animals are fully kindled (e.g., exhibit consistent Stage 5 seizures), the test compound (e.g., this compound, phenytoin, perampanel) or vehicle is administered intraperitoneally or orally at various doses.
-
Efficacy Assessment: The afterdischarge threshold (the minimum current required to elicit an afterdischarge), afterdischarge duration, and seizure severity are measured and compared between drug-treated and vehicle-treated groups.
Maximal Electroshock (MES) Seizure Test in Rodents
This model is used to identify drugs that prevent the spread of seizures.
-
Animal Preparation: Mice or rats are used without prior surgery.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is delivered via corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Drug Administration: The test compound is administered at various doses and at different times before the electrical stimulation.
-
Efficacy Measurement: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
6-Hz Psychomotor Seizure Model in Mice
This model is considered a model of treatment-resistant partial seizures.
-
Animal Preparation: Adult mice are used.
-
Stimulation: A low-frequency (6 Hz) electrical stimulus of 3 seconds duration is delivered via corneal electrodes at a current intensity several times the convulsive current 97 (CC97).
-
Endpoint: The endpoint is the presence of a minimal clonic seizure, often characterized by a "stunned" posture with forelimb clonus and Straub tail.
-
Drug Administration: Test compounds are administered prior to the stimulation.
-
Efficacy Measurement: The ED50, the dose that protects 50% of the animals from the seizure, is determined.
Visualizations
Caption: Workflow of the amygdala kindling model for epilepsy research.
Caption: Simplified signaling pathways of this compound and modern AEDs.
Discussion and Future Directions
The available evidence suggests that this compound's utility in treatment-resistant epilepsy is not well-established by modern preclinical standards. While it showed some activity in historical seizure models, the lack of quantitative data and evaluation in contemporary models of pharmacoresistance makes a direct comparison with newer agents challenging.
Modern AEDs like cenobamate, perampanel, lacosamide, and brivaracetam have demonstrated efficacy in rigorous preclinical models designed to identify compounds effective against treatment-resistant seizures. Their well-defined mechanisms of action provide a clearer rationale for their use in specific seizure types and patient populations.
For this compound to be reconsidered as a potential therapeutic agent for TRE, further investigation is warranted. This would require:
-
Re-evaluation in validated animal models of TRE: Testing this compound in the 6-Hz, kindling, and post-status epilepticus models would provide a direct comparison with current AEDs.
-
Mechanism of action studies: Modern pharmacological and molecular techniques should be employed to elucidate this compound's precise molecular targets.
-
Pharmacokinetic and pharmacodynamic studies: A thorough characterization of its absorption, distribution, metabolism, and excretion is necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Resistance in Epilepsy: Clinical Impact, Potential Mechanisms, and New Innovative Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of perampanel for partial-onset and primary generalized tonic–clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cenobamate (YKP3089) and Drug-Resistant Epilepsy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beclamide's Impact on Neurotransmitter Systems Versus Other Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of beclamide on various neurotransmitter systems in contrast to other prominent antiepileptic drugs (AEDs). The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Overview of Mechanisms of Action
Antiepileptic drugs achieve their therapeutic effects by modulating the balance between excitatory and inhibitory neurotransmission in the central nervous system. While many AEDs share common pathways, such as the modulation of voltage-gated ion channels or the enhancement of GABAergic inhibition, there are distinct differences in their primary targets and their broader effects on other neurotransmitter systems.
This compound, a less commonly used AED, distinguishes itself through its notable impact on monoaminergic systems, particularly dopamine and serotonin. This contrasts with many other AEDs that primarily target GABAergic and glutamatergic pathways.
Comparative Effects on Neurotransmitter Systems
The following tables summarize the quantitative effects of this compound and other selected AEDs on key neurotransmitter systems. The data is compiled from various preclinical studies and presented to facilitate a comparative analysis.
Monoaminergic Systems (Dopamine and Serotonin)
This compound demonstrates a significant and distinct impact on dopamine and serotonin pathways. In preclinical studies, acute administration of this compound has been shown to increase dopamine turnover in the striatum, evidenced by a substantial increase in its metabolites, DOPAC and HVA, while simultaneously reducing the concentration of dopamine itself[1]. Furthermore, this compound has been observed to deplete dopamine and serotonin (5-HT) levels in the frontal cortex and striatum[1]. In contrast, many other AEDs have more varied or less pronounced direct effects on these monoaminergic systems.
| Drug | Brain Region | Neurotransmitter/Metabolite | Effect | Reference |
| This compound | Striatum | Dopamine (DA) | Reduced by a factor of three | [1] |
| DOPAC | Increased three-fold | [1] | ||
| HVA | Increased three-fold | [1] | ||
| 5-HT | Reduced below detection limits | |||
| 5-HIAA | Reduced below detection limits | |||
| Frontal Cortex | Dopamine (DA) | Depleted | ||
| 5-HT | Depleted | |||
| 5-HIAA | Depleted | |||
| Phenytoin | Striatum & Hippocampus | Dopamine (DA) & 5-HT | No effect at therapeutic concentrations; decreased at supratherapeutic concentrations | |
| Motor Cortex, Striatum-accumbens, Hippocampus | Norepinephrine (NE) | Increased | ||
| Striatum-accumbens, Hypothalamus, Cerebellum | Dopamine (DA) | Increased | ||
| Motor Cortex | 5-HT | Increased | ||
| Carbamazepine | Hippocampus | 5-HT | Dose-related increase in extracellular concentration | |
| Valproate | Ventral Hippocampus | Dopamine (DA) | Dose-related increase | |
| 5-HT | Dose-related increase | |||
| Anterior Caudate Putamen | 5-HT | Dose-dependently elevated | ||
| Dopamine (DA) | Tended to decrease with increasing dose | |||
| Lamotrigine | Hippocampus | Dopamine (DA) | Acute: Decreased; Chronic (2-7 days): Increased | |
| 5-HT | Acute: Decreased; Chronic (2-14 days): Increased |
GABAergic and Glutamatergic Systems
While this compound's primary impact appears to be on monoaminergic systems, other AEDs predominantly exert their effects on the major inhibitory (GABA) and excitatory (glutamate) neurotransmitter systems.
| Drug | Neurotransmitter System | Primary Effect | Quantitative Data Highlights | Reference |
| Phenytoin | GABAergic | Facilitated GABA uptake (to a lesser extent than pentobarbital) | - | |
| Glutamatergic | Increased glutamate uptake | - | ||
| Attenuated immediate post-ictal increase in glutamate | - | |||
| Carbamazepine | GABAergic | Increased basal GABA release | - | |
| Glutamatergic | No effect on basal glutamate release | - | ||
| Valproate | GABAergic | Enhanced GABA release and prevented its secondary post-ictal inhibition | 400 mg/kg raised extracellular GABA levels to 200% of basal in the ventral hippocampus | |
| Glutamatergic | No major effects on brain glutamate | - | ||
| Lamotrigine | Glutamatergic | Decreases spontaneous glutamate release | - | |
| GABAergic | Increases spontaneous GABA release | - | ||
| Levetiracetam | Glutamatergic & GABAergic | Indirectly modulates neurotransmitter release by binding to SV2A | Does not directly inhibit or activate any specific neurotransmitter systems |
Signaling Pathways and Experimental Workflows
This compound's Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on monoaminergic neurons.
Caption: Proposed mechanism of this compound on monoamine neurotransmission.
General Mechanisms of Other AEDs
This diagram illustrates the primary mechanisms of action of other major classes of AEDs.
Caption: Primary mechanisms of action of various classes of AEDs.
Experimental Protocols
Quantification of Monoamines and Metabolites in Brain Tissue
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This method is used to separate, identify, and quantify the levels of monoamine neurotransmitters (dopamine, serotonin) and their metabolites (DOPAC, HVA, 5-HIAA) in brain tissue samples.
Protocol Outline:
-
Tissue Preparation:
-
Brain regions of interest (e.g., striatum, frontal cortex) are dissected from experimental animals.
-
The tissue is homogenized in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
The resulting supernatant, containing the monoamines and their metabolites, is collected and filtered.
-
-
Chromatographic Separation:
-
An aliquot of the filtered supernatant is injected into an HPLC system.
-
The separation is performed on a reverse-phase C18 column.
-
The mobile phase typically consists of an aqueous buffer (e.g., sodium acetate or phosphate buffer) with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile) at a specific pH.
-
-
Electrochemical Detection:
-
As the separated compounds elute from the column, they pass through an electrochemical detector.
-
A specific electrical potential is applied to an electrode in the detector cell, causing the electroactive monoamines and their metabolites to oxidize.
-
The current generated by this oxidation is proportional to the concentration of the analyte.
-
-
Quantification:
-
The concentration of each compound is determined by comparing the peak area of the sample to the peak areas of known concentrations of external standards.
-
Results are typically expressed as nanograms or picomoles per milligram of tissue weight.
-
In Vivo Neurotransmitter Release Monitoring
Method: In Vivo Microdialysis
This technique allows for the continuous sampling of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol Outline:
-
Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest. The probe consists of a semi-permeable membrane at its tip.
-
-
Perfusion:
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
-
Sample Collection:
-
Neurotransmitters and metabolites in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF.
-
The resulting dialysate is collected at regular intervals.
-
-
Analysis:
-
The collected dialysate samples are then analyzed using a sensitive analytical technique, such as HPLC-ED, to quantify the neurotransmitter concentrations.
-
Receptor Binding Affinity
Method: Radioligand Binding Assay
This assay is used to determine the affinity of a drug for a specific receptor. In the context of the cited studies for this compound, it was used to assess its affinity for various monoamine receptors.
Protocol Outline:
-
Membrane Preparation:
-
Brain tissue is homogenized in a buffer solution and centrifuged to isolate the cell membranes, which contain the receptors of interest.
-
-
Incubation:
-
The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the target receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test drug (e.g., this compound).
-
-
Separation:
-
After incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
-
Quantification:
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the affinity of the drug for the receptor. The studies on this compound indicated it lacked affinity for α2, β, 5-HT, 5-HT2, and dopamine D2 receptors.
-
Conclusion
This compound exhibits a distinct pharmacological profile compared to many other AEDs, with its primary influence being on the monoaminergic system, specifically leading to a significant turnover of dopamine and depletion of both dopamine and serotonin in key brain regions. This is in contrast to the more common mechanisms of action of other AEDs that primarily target GABAergic and glutamatergic neurotransmission or ion channels. This comparative analysis highlights the diverse mechanisms through which AEDs can exert their effects and underscores the unique position of this compound within this class of drugs. These differences may have implications for their clinical use, side-effect profiles, and potential for treating comorbid conditions. Further research into the nuanced effects of these drugs on various neurotransmitter systems is crucial for the development of more targeted and effective antiepileptic therapies.
References
A Statistical Look Back: Re-evaluating Beclamide's Role in Epilepsy and Behavioral Disorders
A comprehensive review of historical clinical trial data for beclamide, a once-promising anticonvulsant, offers valuable insights for today's researchers and drug development professionals. This analysis, placed in the context of its contemporary alternatives—phenytoin, phenobarbital, and carbamazepine—highlights the evolution of clinical trial design and the enduring challenge of treating epilepsy and associated behavioral disorders.
This compound emerged in the 1950s as a novel treatment for generalized tonic-clonic seizures and was also explored for its potential in managing behavioral and mood disturbances, particularly in individuals with epilepsy. A pivotal controlled clinical trial conducted in 1959 by Wilson, Walton, and Newell provides the most detailed quantitative data on its efficacy and safety profile. To offer a comparative perspective, this guide synthesizes available data from historical studies of phenytoin, phenobarbital, and carbamazepine from the same era.
Comparative Efficacy of Anticonvulsants (1950s-1960s)
The following tables summarize the available quantitative data from key historical clinical trials. It is important to note that clinical trial methodologies during this period were not as standardized as they are today, and direct comparisons should be made with caution. Many early studies were observational and lacked the rigorous double-blind, placebo-controlled designs that are now the gold standard.
| Drug | Study (Year) | Number of Patients | Treatment Duration | Key Efficacy Outcomes |
| This compound | Wilson, Walton, and Newell (1959) | 40 | 3 months | - 1 patient became seizure-free.- 11 patients showed a "worth-while" reduction in seizure frequency.- 13 patients showed some improvement.- 15 patients showed no improvement. |
| Phenytoin | Merritt & Putnam (initial studies, late 1930s-1940s) | N/A (various early reports) | N/A | Generally reported as effective in controlling tonic-clonic seizures. Specific quantitative data from comparative trials in the 1950s is limited. |
| Phenobarbital | Various studies (pre-1960s) | N/A (long history of use) | N/A | Widely recognized as an effective anticonvulsant, often leading to seizure reduction or cessation in many patients[1]. |
| Carbamazepine | Early trials (early 1960s) | 32 (in one prospective study) | N/A | - 13 patients became seizure-free.- 10 patients experienced a >50% reduction in seizure frequency. |
Comparative Safety and Tolerability
Adverse effect reporting in historical trials was often less systematic than in modern studies. The data below is compiled from available reports.
| Drug | Common Reported Side Effects (1950s-1960s) |
| This compound | Giddiness, weight loss, skin rashes, and occasional leucopenia. |
| Phenytoin | Ataxia, nystagmus, gingival hyperplasia, and skin rashes. |
| Phenobarbital | Sedation, cognitive impairment, and behavioral changes. |
| Carbamazepine | Dizziness, drowsiness, ataxia, and occasional skin rashes. |
Experimental Protocols of the Era
Clinical trials for anticonvulsants in the mid-20th century laid the groundwork for modern methodologies. Here are the key components of a typical experimental protocol from that period:
1. Patient Selection:
-
Inclusion Criteria: Patients typically had a diagnosis of "idiopathic epilepsy" with a history of frequent, uncontrolled seizures (often grand mal or psychomotor). Many trials focused on institutionalized patients or those attending specialist clinics.
-
Exclusion Criteria: Patients with rapidly progressive neurological diseases or significant systemic illness were often excluded. The criteria were generally less stringent than in modern trials.
2. Study Design:
-
The concept of the double-blind, placebo-controlled trial was gaining traction. In the 1959 this compound trial, for instance, patients were randomly assigned to receive either this compound or a placebo for a set period, followed by a crossover to the other treatment. This design aimed to minimize bias.
3. Dosing and Administration:
-
This compound: In the 1959 study, the dosage was 1 gram three times a day for adults.
-
Phenytoin: Typical daily doses ranged from 200 to 500 mg.
-
Phenobarbital: Dosages varied widely, often between 60 and 200 mg per day.
-
Carbamazepine: Initial doses were typically low and gradually increased to a therapeutic level.
4. Outcome Measures:
-
The primary outcome was the frequency of seizures, which was meticulously recorded by patients or their caregivers in "seizure diaries."
-
Adverse effects were generally recorded as reported by the patients or observed by the investigators. Systematic inquiry and standardized grading of side effects were not common practice.
5. Statistical Analysis:
-
Statistical methods were simpler than those used today. Analysis often involved comparing the average number of seizures before and during treatment and in the placebo versus active drug phases.
Visualizing Historical Clinical Trial Workflow
The following diagram illustrates the typical workflow of a comparative anticonvulsant clinical trial in the mid-20th century.
A typical workflow for a historical comparative anticonvulsant trial.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound was not well understood during its time of primary use and remains so. It was theorized to influence neurotransmitter levels, specifically dopamine and serotonin. The diagram below illustrates this proposed, though not definitively proven, signaling pathway.
Proposed mechanism of action for this compound.
Conclusion
The historical data on this compound and its contemporaries provide a valuable lens through which to view the progress of antiepileptic drug development. While this compound showed some promise, its efficacy appears to have been modest compared to the alternatives of its time, and it was eventually superseded by newer agents with more favorable efficacy and safety profiles. The clinical trials of this era, though lacking the sophistication of modern studies, were crucial in establishing the principles of controlled clinical investigation in epilepsy. For researchers today, this historical perspective underscores the importance of rigorous trial design, systematic data collection, and the ongoing search for more effective and better-tolerated treatments for epilepsy and its associated behavioral conditions.
References
benchmarking beclamide's performance against novel anticonvulsant candidates
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of epilepsy treatment, the pursuit of more effective and safer anticonvulsant drugs is a constant endeavor. This guide provides a comparative analysis of beclamide, an older and no longer commonly used anticonvulsant, against the backdrop of novel anticonvulsant candidates. Due to this compound's limited contemporary use, direct comparative clinical trial data against modern investigational drugs are unavailable. Therefore, this comparison focuses on contrasting their known mechanisms of action, pharmacokinetic profiles, and adverse effects, supported by general principles of anticonvulsant drug development and experimental data from preclinical and clinical studies of various antiepileptic drugs (AEDs).
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of this compound and provide a generalized overview of the features of novel anticonvulsant candidates, which are often categorized by their mechanism of action.
Table 1: Comparative Profile of this compound and Novel Anticonvulsant Candidates
| Feature | This compound | Novel Anticonvulsant Candidates |
| Primary Mechanism of Action | Poorly understood; evidence suggests modulation of dopamine and serotonin pathways.[1][2] | Diverse and targeted mechanisms, including modulation of ion channels (sodium, calcium, potassium), enhancement of GABAergic inhibition, reduction of glutamatergic excitation, and targeting of synaptic vesicle proteins.[3][4][5] |
| Spectrum of Activity | Previously used for generalized tonic-clonic seizures; not effective for absence seizures. | Varies by candidate; many are being developed for broad-spectrum activity or for specific, previously difficult-to-treat seizure types, including focal and generalized seizures. |
| Key Pharmacokinetic Parameters | Oral absorption: ~100%; Plasma protein binding: 45-50%; Plasma half-life: 2.5-3 hours; Metabolism: 99% metabolized. | Highly variable depending on the specific drug. Modern drug design aims for favorable pharmacokinetics, such as longer half-life for less frequent dosing and minimal drug-drug interactions. |
| Common Adverse Effects | Stomach pain, nervousness, giddiness, skin rash, and leukopenia. Potentially life-threatening: Thrombocytopenia. | Varies widely. Common class effects include dizziness, somnolence, and headache. Newer drugs often aim for improved tolerability profiles compared to older AEDs. |
Experimental Protocols: A Methodological Framework
The evaluation of anticonvulsant drug performance relies on a well-established pipeline of preclinical and clinical studies. While specific protocols for a direct comparison involving this compound are not available, the following outlines the general methodologies used in the field.
Preclinical Evaluation
Preclinical studies utilize both in vitro and in vivo models to assess the efficacy and safety of new anticonvulsant candidates.
-
In Vitro Models: These models are essential for elucidating the mechanism of action and involve techniques such as:
-
Patch-clamp electrophysiology: To study the effects of a compound on specific ion channels in cultured neurons or brain slices.
-
Neurotransmitter release and uptake assays: To measure the impact on GABAergic and glutamatergic systems.
-
-
In Vivo Models: Animal models are critical for evaluating the in vivo efficacy and safety profile. Common models include:
-
Maximal Electroshock (MES) Seizure Model: This model is used to identify drugs effective against generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: This model is sensitive to drugs that are effective against myoclonic and absence seizures.
-
Kindling Models: These models, where repeated sub-convulsive electrical or chemical stimuli lead to chronic hyperexcitability, are used to study focal seizures and the process of epileptogenesis.
-
Clinical Trial Design
Clinical trials for new AEDs are typically conducted in a phased approach to establish safety and efficacy in humans.
-
Phase I: The primary focus is on safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.
-
Phase II: The drug is administered to a larger group of patients with epilepsy to assess its efficacy and further evaluate its safety.
-
Phase III: These are large-scale, multicenter, randomized, double-blind, placebo-controlled trials designed to confirm the drug's efficacy and safety in a broader patient population. A common design is the 'add-on' trial, where the investigational drug is added to the patient's existing AED regimen.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound and the common pathways targeted by novel anticonvulsant candidates.
References
- 1. Acute effects of this compound on brain regional monoamine concentrations, their metabolites and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. The New Antiepileptic Drugs: Their Neuropharmacology and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal Procedures for Beclamide
The proper disposal of Beclamide, an anticonvulsant compound used in research, is governed by regulations for chemical waste management. Due to its potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols to ensure safety and environmental protection. This compound should not be treated as a standard pharmaceutical for household disposal; instead, it must be managed through institutional and licensed chemical waste streams.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling the compound for disposal.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to entrust it to a licensed waste disposal company in accordance with local and national regulations.
-
Consult Institutional EHS Guidelines: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.
-
Segregate Waste: this compound waste, including the pure compound, contaminated labware (e.g., pipettes, vials), and contaminated PPE, must be segregated from general, non-hazardous trash.
-
Contain and Label:
-
Collect all this compound waste in a designated, leak-proof, and sealable hazardous waste container.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
Arrange for Pickup: Contact your EHS department to schedule a pickup by a certified hazardous waste disposal contractor.
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: this compound should not be emptied into drains, as it can be harmful to aquatic organisms.
-
Do Not Dispose in Regular Trash: Unmanaged disposal in household or laboratory trash is not permitted. The recommended procedure for many consumer medications, such as mixing with coffee grounds or cat litter, is not appropriate for a laboratory setting.
-
Do Not Flush: Flushing medication is only recommended for a specific list of drugs with high abuse potential, and this compound is not on this list.
Data Summary for this compound Disposal
The following table summarizes key data points relevant to the safe handling and disposal of this compound.
| Parameter | Data / Information | Source Citation |
| Chemical Name | N-Benzyl-3-chloropropionamide | |
| CAS Number | 501-68-8 | |
| Molecular Formula | C10H12ClNO | |
| Primary Hazard | Harmful if swallowed | |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | |
| Primary Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | |
| Environmental Precaution | Prevent product from entering drains | |
| Recommended Disposal Method | Entrust to a licensed waste disposal company according to local and national regulations |
Experimental Protocols
No experimental protocols for the disposal of this compound are cited in the provided context. The standard procedure is not experimental but rather a regulated waste management process. This process involves collection, segregation, and transfer to a licensed disposal facility as outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory or research setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
Personal protective equipment for handling Beclamide
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Beclamide. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard Identification and Safety Summary
This compound is classified with the following hazards:
-
H335: May cause respiratory irritation.[1]
Due to these hazards, adherence to strict safety protocols is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Requirements
The following personal protective equipment is required when handling this compound. Thicker gloves generally offer better protection, and powder-free gloves are recommended to avoid contamination.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves, tested for use with hazardous drugs (e.g., ASTM D6978 compliant). Change gloves every 30-60 minutes or immediately upon contamination. |
| Body Protection | Gown | Disposable, poly-coated, seamless gown with long sleeves and tight-fitting cuffs. Gowns should close in the back. |
| Eye & Face Protection | Goggles and Face Shield | Chemical splash goggles and a full-face shield are required to protect against splashes. |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or N100 respirator should be used when handling the powder form to prevent inhalation. |
| Head & Foot Protection | Head and Shoe Covers | Full-coverage head and hair covers, as well as shoe covers, are necessary to prevent the spread of contamination. Shoe covers used in handling areas should not be worn elsewhere. |
Storage and Handling Protocols
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For solutions in solvent, storage at -80°C is recommended for up to one year. The storage area should be a well-ventilated, low-temperature, and dry environment.
Handling:
-
Work in a designated, well-ventilated area, such as a chemical fume hood or a biological safety cabinet.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Take off contaminated clothing and wash it before reuse.
Step-by-Step Handling Procedure
-
Preparation: Before entering the designated handling area, don all required PPE in the correct order: shoe covers, head/hair covers, inner gloves, gown, outer gloves over the gown's cuffs, N95 respirator, and finally, goggles and a face shield.
-
Weighing and Reconstitution:
-
Handle solid this compound within a chemical fume hood to minimize inhalation risk.
-
Use dedicated equipment (spatulas, weigh boats) for handling the powder.
-
When preparing solutions, add solvents sequentially and ensure complete dissolution, which may be aided by sonication.
-
-
Experimental Use:
-
Clearly label all containers with the chemical name, concentration, and hazard symbols.
-
Conduct all experimental procedures involving this compound within a fume hood.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent.
-
Properly dispose of all single-use equipment and contaminated PPE.
-
-
Doffing PPE:
-
Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, and goggles, gown, inner gloves.
-
The respirator should be removed last after exiting the handling area.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of in accordance with all applicable federal, state, and local regulations.
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, shoe covers), disposable labware (weigh boats, pipette tips), and any material used for spill cleanup should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect all liquid waste in a clearly labeled, leak-proof hazardous waste container.
-
-
Unused Product:
-
Unused this compound powder or solutions should be disposed of as hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Consider using commercially available denaturing kits for any returned or expired stock.
-
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
